Acetaldehyde oxime
Description
Significance of Acetaldehyde (B116499) Oxime as a Fundamental Chemical Compound
Acetaldehyde oxime (C₂H₅NO) is recognized as a fundamental chemical compound primarily due to its versatile role as a chemical intermediate in a wide array of synthetic processes. wikipedia.orgentrepreneurindia.co It belongs to the oxime family, which are compounds characterized by the >C=NOH functional group. niir.org O-substituted oximes form a closely related group of compounds. byjus.com this compound, specifically, is an aldoxime, formed from the condensation of an aldehyde with hydroxylamine (B1172632). niir.orgbyjus.com
Its significance stems from its utility as a building block in the synthesis of more complex molecules. It is an essential raw material in the production of certain pesticides, such as Methomyl (B1676398) and Thiodicarb. entrepreneurindia.coniir.orgchemicalbook.com Furthermore, it participates in rearrangement reactions to produce acetamide (B32628), with nickel acetate (B1210297) sometimes serving as a catalyst. niir.orgchemicalbook.com The compound also acts as a precursor in the synthesis of heterocyclic compounds like spiroisoxazolines. wikipedia.orgniir.orgchemicalbook.com In laboratory-scale synthesis, deprotonation followed by reaction with alkyl halides, such as benzyl (B1604629) bromide, yields α-alkylated (Z)-oximes. wikipedia.orgniir.org
The physical and chemical properties of this compound are well-documented and contribute to its utility. It exists as a colorless liquid or a low-melting crystalline solid. chemicalbook.comchemicalbook.com Notably, it can exist in two crystalline forms, α- and β-types, with different melting points. wikipedia.orgchemicalbook.com It is very soluble in water, ethanol (B145695), and ether. chemicalbook.com An important characteristic is the formation of a minimum-boiling azeotrope with water, which is crucial for its distillation and purification from aqueous reaction mixtures. google.comgoogle.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₅NO | chemicalbook.comnih.gov |
| Molecular Weight | 59.07 g/mol | chemicalbook.comnih.govchemicalland21.com |
| Appearance | Colorless liquid or white solid | wikipedia.orgchemicalbook.com |
| Melting Point | 46.5°C (α-type), 12°C (β-type) | chemicalbook.com |
| Boiling Point | 114.5-115°C (decomposes) | chemicalbook.comchemicalland21.com |
| Density | 0.9656 g/cm³ | chemicalbook.com |
| Solubility in Water | Very soluble | chemicalbook.com |
| CAS Number | 107-29-9 | nih.govchemicalland21.com |
Historical Perspectives and Evolution of Research on this compound
The study of oximes dates back to the 19th century with the first synthesis of a compound in this class. numberanalytics.com Early research into this compound focused on its fundamental preparation and recovery. A common historical production method involves the reaction of acetaldehyde with an aqueous solution containing hydroxylamine. niir.orggoogle.com A significant challenge in these early processes was the efficient separation of this compound from the aqueous reaction mixture due to its high water solubility. google.com This led to the development of recovery methods based on the principle of azeotropic distillation with water, a technique patented and refined over time. google.comgoogle.com
In the latter half of the 20th century, the industrial significance of this compound grew, particularly as an intermediate for pesticides. google.com A notable evolution in its application occurred in the 1990s when it began to be used as a boiler water deoxidizer, replacing the more toxic hydrazine. chemicalbook.compatsnap.com This shift highlighted a growing trend towards finding less hazardous alternatives in industrial processes.
The evolution of synthetic methodologies is also a key aspect of its research history. Traditional methods often produced significant amounts of by-products like ammonium (B1175870) sulfate (B86663). researchgate.net This spurred research into cleaner and more efficient catalytic processes, marking a significant shift from stoichiometric reactions to catalytic ones.
Overview of Current Academic Research Directions for this compound
Contemporary academic research on this compound is largely focused on green chemistry principles, novel synthetic applications, and its role in advanced materials and coordination chemistry.
A major research thrust is the development of environmentally benign synthesis routes. The liquid-phase ammoximation of acetaldehyde, using ammonia (B1221849) and hydrogen peroxide over titanosilicate catalysts like TS-1 and Ti-MOR, is a prominent area of investigation. researchgate.netrsc.org This method is advantageous as it avoids the production of inorganic salt by-products, with water being the only major byproduct, aligning with the goals of green chemistry. mdpi.com Detailed mechanistic studies, including in situ infrared spectroscopy, have been employed to understand the reaction pathways, confirming that hydroxylamine is a key intermediate in the TS-1/H₂O₂ system. mdpi.com Another novel approach being explored is the "oxime exchange" method, which, while promising, presents challenges in product purification that are currently being addressed. lnpu.edu.cn
In synthetic organic chemistry, this compound continues to be a valuable tool. Its conversion into acetonitrile (B52724) N-oxide, a 1,3-dipole, allows for its use in 1,3-dipolar cycloaddition reactions to construct isoxazoline (B3343090) rings, which are important heterocyclic motifs in medicinal chemistry. wikipedia.org Research into the electrochemical co-reduction of carbon dioxide and nitrate (B79036) has shown the formation of this compound as an intermediate in the synthesis of ethylamine (B1201723), representing a novel pathway for creating C-N bonds from simple precursors. researchgate.net
Furthermore, the broader class of oximes, including this compound, is being investigated for its role in coordination chemistry, acting as ligands for transition-metal complexes. chemicalland21.comat.ua These metal-oxime complexes themselves can be subjects of further reactivity studies. at.ua In materials science, oxime derivatives are being explored as polymer modifiers. acs.org
Modern Research Focus on this compound
| Research Area | Description | Key Findings/Goals | Reference |
|---|---|---|---|
| Green Synthesis | Development of environmentally friendly production methods. | Use of titanosilicate catalysts (TS-1, Ti-MOR) for ammoximation, reducing by-products. Acetaldehyde conversion of 99% and oxime selectivity of 97% achieved under optimized conditions. | researchgate.netrsc.org |
| Mechanistic Studies | Understanding the reaction pathways in catalytic synthesis. | In situ IR studies confirmed the hydroxylamine route as the key mechanism in the TS-1/H₂O₂ system. | mdpi.com |
| Synthetic Applications | Use as a precursor for complex organic molecules. | Generation of acetonitrile N-oxide for 1,3-dipolar cycloadditions to form isoxazolines. | wikipedia.org |
| Electrochemistry | Electrochemical synthesis and C-N bond formation. | Intermediate in the electrochemical co-reduction of CO₂ and NO₃⁻ to produce ethylamine. | researchgate.net |
| Coordination Chemistry | Use as a ligand in metal complexes. | Oximes act as ligands in transition-metal complex catalyst chemistry. | chemicalland21.comat.ua |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5780-37-0 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI Key |
FZENGILVLUJGJX-IHWYPQMZSA-N |
SMILES |
CC=NO |
Isomeric SMILES |
C/C=N\O |
Canonical SMILES |
CC=NO |
boiling_point |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
density |
0.9656 at 20 °C/4 °C |
flash_point |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
physical_description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
solubility |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
vapor_pressure |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Acetaldehyde Oxime
Conventional Synthetic Approaches to Acetaldehyde (B116499) Oxime
The traditional and most straightforward method for synthesizing acetaldehyde oxime is through the direct oximation of acetaldehyde using a hydroxylamine (B1172632) source. byjus.comniir.org This reaction is a classic example of the condensation reaction between an aldehyde and hydroxylamine, which results in the formation of an aldoxime and a water molecule. byjus.comvedantu.com
In industrial practice, the hydroxylamine is typically used in the form of its salt, most commonly hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄), due to the instability of free hydroxylamine. lookchem.comresearchgate.net The reaction requires the liberation of free hydroxylamine from its salt, which is usually achieved by adding a base like sodium hydroxide (B78521) or ammonia (B1221849). lookchem.comgoogle.com The process involves preparing an aqueous solution of the hydroxylamine salt and then reacting it with acetaldehyde. lookchem.com The reaction is generally conducted in a weakly acidic medium or in the presence of a base to neutralize the acid formed from the hydroxylamine salt. byjus.comwikipedia.org
The mechanism involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon of acetaldehyde. vedantu.comquora.com The presence of the adjacent oxygen atom enhances the nucleophilicity of the hydroxylamine's nitrogen atom. quora.com This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond characteristic of the oxime. quora.comkhanacademy.org
Reaction conditions are typically mild. For instance, the reaction can be carried out by adding acetaldehyde to a hydroxylamine sulfate aqueous solution at a temperature of 40-50°C for about 2 hours. lookchem.com Following the reaction, the resulting this compound solution can be purified by methods such as extraction and distillation to achieve a high purity product, with yields reported to be above 90% based on hydroxylamine sulfate. lookchem.com
Advanced and Green Chemistry Synthesis Routes
In response to the drawbacks of conventional methods, which include the use of corrosive acids and the production of low-value salt by-products like ammonium (B1175870) sulfate, more advanced and environmentally benign synthetic routes have been developed. researchgate.netcardiff.ac.uk
A prominent green chemistry approach is the direct catalytic ammoximation of acetaldehyde. This process involves the reaction of acetaldehyde with ammonia and an oxidizing agent, typically hydrogen peroxide (H₂O₂), over a heterogeneous catalyst. rsc.orgrsc.org This single-step method is considered a "clean" synthesis because its primary byproduct is water, aligning with the principles of green chemistry. mdpi.com
The general reaction is: CH₃CHO + NH₃ + H₂O₂ --(Catalyst)--> CH₃CH=NOH + 2H₂O
This method avoids the pre-synthesis of hydroxylamine and the subsequent salt waste, making it a more atom-economical and sustainable alternative. cardiff.ac.ukmdpi.com
Titanium-containing zeolites, particularly Titanium Silicalite-1 (TS-1), have been identified as highly effective catalysts for ammoximation reactions when hydrogen peroxide is used as the oxidant. mdpi.comcas.cz TS-1 is a microporous crystalline material where some silicon atoms in the silica (B1680970) framework are replaced by titanium atoms. cas.cz These titanium sites are the active centers for the catalytic process. cardiff.ac.ukmdpi.com
The TS-1/H₂O₂ system has been successfully applied to the liquid-phase ammoximation of acetaldehyde. rsc.orgrsc.org While TS-1 is a benchmark catalyst, other titanosilicates like Ti-MOR and Ti-MWW have also been investigated. rsc.orgrsc.org Research has shown that under certain conditions, Ti-MOR can exhibit superior performance in terms of both acetaldehyde conversion and selectivity to this compound, primarily due to its lower ability to oxidize acetaldehyde into the main byproduct, acetic acid. rsc.orgrsc.org Nonetheless, TS-1 remains a widely studied and effective catalyst for this transformation. researchgate.netmdpi.com
The mechanism of acetaldehyde ammoximation over a TS-1 catalyst has been a subject of significant research. It is now widely accepted that the reaction proceeds via the "hydroxylamine pathway". researchgate.netmdpi.com In this mechanism, the key step is the in situ formation of hydroxylamine. cardiff.ac.uk
The process unfolds in two main stages:
Non-Catalytic Oximation: The newly formed hydroxylamine then reacts with acetaldehyde in the solution. mdpi.com This second step is a non-catalytic oximation, identical to the conventional synthesis method, yielding this compound. cardiff.ac.ukmdpi.com
In-situ infrared spectroscopy (ReactIR) studies have provided direct evidence for this mechanism by detecting the characteristic spectral peaks of hydroxylamine as an intermediate during the reaction, confirming that it is generated first and then consumed upon the addition of acetaldehyde. mdpi.com
The efficiency of the acetaldehyde ammoximation process is highly dependent on several reaction parameters. Systematic optimization of these variables is crucial for maximizing the conversion of acetaldehyde and the selectivity towards this compound.
Temperature: Reaction temperature is a critical parameter that influences both the rate of the main reaction and the extent of side reactions. researchgate.netresearchgate.net Studies on the ammoximation of similar substrates over TS-1 have often utilized temperatures around 80°C. cardiff.ac.uk
Reactant Ratios: The molar ratios of the reactants (acetaldehyde, ammonia, and hydrogen peroxide) significantly affect the outcome. rsc.orgresearchgate.net While the stoichiometry requires a 1:1:1 molar ratio, an excess of ammonia and hydrogen peroxide is often employed to enhance catalyst performance and achieve high conversion rates. rsc.orgresearchgate.net For the related ammoximation of cyclohexanone (B45756), an optimized molar ratio of ketone:H₂O₂:NH₃ was found to be 1:1.6:2.5. researchgate.net
Catalyst Loading: The amount of TS-1 catalyst used also plays a vital role. Increasing the catalyst amount generally leads to higher conversion and selectivity up to an optimal point. rsc.org Beyond this point, an excessive amount of catalyst may not further improve the results and could potentially promote side reactions. rsc.org
The table below summarizes findings from a study on the effect of various parameters on the ammoximation of acetaldehyde over a TS-1 catalyst. researchgate.netresearchgate.net
Table 1: Optimized Conditions for Acetaldehyde Ammoximation over TS-1 Catalyst. Under a set of optimized conditions including temperature, reactant ratios, and catalyst loading, acetaldehyde conversion reached up to 89.5% with a corresponding selectivity to this compound of 82.7%. researchgate.netresearchgate.net
A separate study focusing on a Ti-MOR catalyst for acetaldehyde ammoximation reported achieving 99% conversion and 97% selectivity under its own optimized conditions, highlighting the impact of catalyst choice on performance. rsc.orgrsc.org
Table 2: List of Chemical Compounds Mentioned
Catalytic Ammoximation of Acetaldehyde
Catalyst Deactivation Mechanisms and Regeneration Strategies
The long-term stability of titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1), in ammoximation reactions is a critical factor for industrial applications. Catalyst deactivation, a gradual loss of activity and selectivity, is a common issue that impacts process efficiency and economics. nih.gov
Deactivation Mechanisms: The primary cause of deactivation for titanosilicate catalysts in the ammoximation of ketones and aldehydes is the formation of carbonaceous deposits, commonly referred to as "coke," on the catalyst surface and within its micropores. nih.govslideshare.net These deposits can be categorized as:
Soft Coke: Located near the active titanium sites and can be removed at relatively lower temperatures (around 350 °C). slideshare.net
Refractory Coke: Deposits on the strong acid centers of the catalyst and requires higher temperatures (around 700 °C) for removal. slideshare.net
These byproducts physically block the molecular sieve channels, preventing reactant molecules from accessing the active sites. nih.gov In some cases, deactivation can also be caused by the adsorption of by-product amines on the active sites or the partial loss of active Ti sites. nih.govnih.gov Studies on the ammoximation of cyclohexanone have shown that the framework structure of the TS-1 catalyst itself does not significantly change during the reaction. nih.govslideshare.net
Regeneration Strategies: The most effective and widely used method for regenerating deactivated titanosilicate catalysts is calcination . nih.govnih.gov This process involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the accumulated organic species. nih.gov
Key findings from regeneration studies include:
Calcination in air can effectively remove coke and restore the catalyst's activity. nih.govnih.gov
For TS-1 catalysts used in cyclohexanone ammoximation, complete recovery of catalytic activity has been achieved after calcining the deactivated catalyst at 700 °C. slideshare.net
In the case of a Ti-MOR catalyst, calcination at 823 K (550 °C) effectively removed occluded organic species. While the regenerated catalyst's activity was about 80% of the fresh one, it maintained a high oxime selectivity of over 99%. nih.gov
Another patented method for regenerating titanosilicate catalysts involves washing the deactivated catalyst with a nitrile compound or a mixture of water and a nitrile compound at temperatures ranging from 25 °C to 200 °C. youtube.com
Table 1: Catalyst Deactivation and Regeneration in Ammoximation
| Catalyst | Deactivation Cause | Regeneration Method | Outcome | Reference |
|---|---|---|---|---|
| TS-1 | Coke formation, pore blockage | Calcination in air | Activity fully recovered | nih.govslideshare.net |
| Ti-MOR | Coke deposition, partial loss of Ti sites | Calcination at 823 K | ~80% activity recovered, >99% oxime selectivity | nih.gov |
| Titanosilicate | Deteriorated catalytic ability | Washing with nitrile compound/water | Regeneration of catalytic ability | youtube.com |
Application of Other Titanosilicate Catalysts (e.g., Titanium Mordenite (B1173385), Ti-MWW)
While TS-1 is a widely studied catalyst, other titanosilicates like Titanium Mordenite (Ti-MOR) and Ti-MWW have shown significant promise for the ammoximation of acetaldehyde. nih.gov These catalysts offer different pore structures and surface properties, which can influence their catalytic performance.
In the liquid-phase ammoximation of acetaldehyde with ammonia and hydrogen peroxide, Ti-MOR, prepared by a secondary synthesis method involving the treatment of dealuminated mordenite with TiCl₄ vapor, has demonstrated superiority over both TS-1 and Ti-MWW catalysts in terms of both aldehyde conversion and oxime selectivity. nih.gov Under optimized reaction conditions in a batch reactor, the Ti-MOR catalyst achieved an acetaldehyde conversion of 99% with an oxime selectivity of 97%. nih.gov The enhanced performance of Ti-MOR is primarily attributed to its lower ability to oxidize acetaldehyde to acetic acid, a common side reaction with TS-1 and Ti-MWW. nih.gov
Ti-MWW, another titanosilicate with a unique layered structure, has also been effectively used in various ammoximation reactions. wikipedia.org Its larger surface area compared to TS-1 can be advantageous. wikipedia.org The catalytic activity of these materials is closely linked to the presence of tetracoordinated titanium species within the zeolite framework. mdpi.com
Table 2: Performance of Different Titanosilicate Catalysts in Acetaldehyde Ammoximation
| Catalyst | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Ti-MOR | 99 | 97 | Lower oxidation to acetic acid | nih.gov |
| TS-1 | Lower than Ti-MOR | Lower than Ti-MOR | - | nih.gov |
| Ti-MWW | Lower than Ti-MOR | Lower than Ti-MOR | - | nih.gov |
Liquid-Phase Oxidation of Ethylamine (B1201723) with Hydrogen Peroxide over Tungsten-Doped Zeolites
An alternative pathway to this compound involves the liquid-phase oxidation of ethylamine using hydrogen peroxide as the oxidant. Tungsten-doped zeolites have been investigated as effective catalysts for this reaction, offering a clean and simple synthetic route. ijprajournal.comgoogle.com
A study focusing on tungsten-doped mordenite (W/MOR) demonstrated its potential. ijprajournal.comgoogle.com The catalytic activity and selectivity were found to be dependent on several reaction parameters, including the amount of hydrogen peroxide, solvent, temperature, and tungsten content. Under optimized conditions, W/MOR exhibited an ethylamine conversion of 18.3% and a corresponding this compound selectivity of 88.9%. ijprajournal.comgoogle.com
When compared to other tungsten-containing zeolites such as W/Beta, W/MWW, and W/Y, the W/MOR catalyst showed superior performance. ijprajournal.com Although W/MOR resulted in a lower amine conversion than titanosilicate catalysts like TS-1 and Ti-MWW, it provided higher selectivity towards the desired oxime product. ijprajournal.com Furthermore, the W/MOR catalyst proved to be robust, maintaining stable catalytic performance for at least five reuse cycles. ijprajournal.comgoogle.com
Ultrasound-Irradiation Enhanced Synthesis of Oximes
Ultrasound irradiation has emerged as a green chemistry tool to accelerate organic reactions. This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to enhance reaction rates and yields. google.com The condensation of aldehydes and ketones with hydroxylamine hydrochloride to form oximes can be significantly improved under ultrasound irradiation. nih.gov
This method offers several advantages over conventional heating, including milder reaction conditions, substantially shorter reaction times, and higher product yields. nih.gov For instance, the synthesis of various oximes in ethanol (B145695) under ultrasound irradiation resulted in yields ranging from 50.7% to 98.7%. nih.gov The process is effective because ultrasonic cavitation creates localized hotspots with high temperature and pressure, facilitating the chemical transformation. google.com It can also continuously clean the surface of solid catalysts, making fresh active sites available. google.com While specific studies on this compound are part of this general finding, the method is applicable to a broad range of aldehydes. nih.gov
Solvent-Free Synthesis Approaches: Grindstone Chemistry with Bismuth Catalysis
In a move towards more environmentally friendly processes, solvent-free synthesis methods have gained significant attention. "Grindstone chemistry," a mechanochemical approach, involves the grinding of reactants together, often with a catalyst, to initiate a chemical reaction without the need for a solvent. google.com
This technique has been successfully applied to the synthesis of aldoximes and ketoximes using bismuth(III) oxide (Bi₂O₃) as a catalyst. google.com The reaction proceeds by simply grinding a carbonyl compound (like acetaldehyde), hydroxylamine hydrochloride, and the Bi₂O₃ catalyst at room temperature in a pestle and mortar. google.com The local heat generated by the grinding is sufficient to drive the reaction. google.com This method is quick, clean, and minimizes waste. google.com Bismuth compounds are particularly attractive for this purpose as they are generally inexpensive, commercially available, stable in air, and have low toxicity. google.com The workup is simple, typically involving the addition of a solvent like ethyl acetate (B1210297) to separate the product from the catalyst, followed by precipitation of the oxime by adding water. This approach has been shown to produce oximes in excellent yields. google.com
Electrocatalytic Synthesis of Oximes from Aldehydes and Nitrates/Nitrites
Electrocatalysis offers a promising and sustainable route for synthesizing oximes by coupling the reduction of nitrate (B79036) or nitrite (B80452) with the reaction of an aldehyde at an electrode surface. This one-pot process operates under ambient conditions and utilizes waste pollutants like nitrates as a nitrogen source.
The general mechanism involves the electrochemical reduction of nitrate (NO₃⁻) or nitrite to generate a hydroxylamine intermediate (*NH₂OH) on the catalyst surface. This intermediate then chemically reacts with the aldehyde present in the electrolyte to produce the corresponding oxime. This method represents a green strategy for nitrogen resource recycling and C-N bond formation.
The design of the electrocatalyst is crucial for the efficiency and selectivity of oxime synthesis. Zinc-based catalysts have shown significant promise in this area.
Multilayered Zn Nanosheet Catalysts (M-ZnNSs): These catalysts have been used for the one-step synthesis of oximes from nitrites and aldehydes/ketones in acidic electrolytes. For phenylacetaldehyde (B1677652) oxime, a 99% yield and 99% selectivity were achieved at a constant current of -12 mA cm⁻². The catalyst also demonstrated high versatility with various aldehydes and ketones and remarkable long-term stability for over 100 hours.
Zn-Cu Alloy Catalysts: A series of zinc-copper alloy catalysts have been developed for the electrosynthesis of cyclohexanone oxime from aqueous nitrate. The composition of the alloy plays a critical role in performance. A Zn₉₃Cu₇ electrocatalyst was found to be optimal, achieving a 97% yield and a 27% Faradaic efficiency for cyclohexanone oxime at a current density of 100 mA/cm². Mechanistic studies revealed that the binding of reaction intermediates on the catalyst surface is key. Weak surface adsorption (as on pure Zn) requires higher potentials, while stronger binding (as on pure Cu) can lead to the complete reduction of the hydroxylamine intermediate to ammonia, thus preventing oxime formation. The optimized Zn-Cu alloy balances these effects to maximize oxime production.
Table 3: Electrocatalytic Synthesis of Oximes
| Catalyst | Nitrogen Source | Substrate | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| M-ZnNSs | Nitrite | Phenylacetaldehyde | 99 | 99 | |
| Zn₉₃Cu₇ Alloy | Nitrate | Cyclohexanone | 97 | - |
Coupling Electrochemical Reduction with Nucleophilic Addition-Elimination
The synthesis of this compound can be achieved through an innovative and environmentally conscious approach that couples electrochemical reduction with a subsequent nucleophilic addition-elimination reaction. This method circumvents the handling of potentially unstable reagents by generating a key intermediate in situ. The core principle involves the electrochemical reduction of a nitrogen-containing starting material to form hydroxylamine or a related nucleophilic species directly in the reaction vessel. This highly reactive intermediate then readily condenses with acetaldehyde, which can also be electrochemically generated in the same system, to produce this compound.
This one-pot synthesis strategy is notable for its potential to utilize abundant and inexpensive inorganic feedstocks, such as nitrate and carbon dioxide, under ambient conditions. nih.govresearchgate.net The mechanism hinges on the controlled electrochemical generation of reactants, followed by a spontaneous chemical reaction.
A key pathway involves the co-reduction of nitrate (NO₃⁻) and carbon dioxide (CO₂) at a suitable cathode, such as a copper-based electrode. researchgate.net In this process:
Electrochemical Reduction of Nitrate: Nitrate ions are electrochemically reduced at the cathode surface to generate a hydroxylamine intermediate (*NH₂OH). nih.govresearchgate.net
Electrochemical Reduction of Carbon Dioxide: Simultaneously, CO₂ is reduced and undergoes C-C bond formation to yield an acetaldehyde intermediate adsorbed on the electrode surface. researchgate.net
Nucleophilic Addition-Elimination: The in situ-generated hydroxylamine, a potent nucleophile, attacks the carbonyl carbon of the acetaldehyde intermediate. nih.gov This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime, yielding this compound as a key C-N coupled intermediate. researchgate.net
This integrated electrochemical approach offers a greener alternative to traditional synthetic routes by minimizing waste and avoiding harsh reaction conditions. acs.org While much of the detailed research has focused on analogous systems like the synthesis of cyclohexanone oxime from cyclohexanone and nitrate, the underlying principles are directly applicable to this compound synthesis. nih.gov For instance, the electrosynthesis of cyclohexanone oxime on a Zn-Cu alloy catalyst from nitrate demonstrated a 97% yield, highlighting the efficiency of the nucleophilic addition-elimination step following the electrochemical generation of hydroxylamine. nih.gov
The following table summarizes the key reactants and products in this electrochemical synthesis pathway.
| Reactant | Intermediate | Co-reactant Intermediate | Product |
| Nitrate (NO₃⁻) | Hydroxylamine (NH₂OH) | Acetaldehyde | This compound |
| Carbon Dioxide (CO₂) | Acetaldehyde | Hydroxylamine (NH₂OH) | This compound |
Further research has confirmed that the reaction between the electro-generated acetaldehyde and hydroxylamine intermediates is the crucial step for C-N bond formation. researchgate.net The subsequent electroreduction of this compound can also occur under these conditions, leading to the formation of ethylamine. researchgate.net This underscores the role of this compound as a stable, yet reactive, intermediate in the electrochemical synthesis of more complex organonitrogen compounds.
Iii. Reaction Mechanisms and Transformations of Acetaldehyde Oxime
Detailed Mechanistic Investigations of Acetaldehyde (B116499) Ammoximation
Two primary mechanistic pathways have been proposed for the ammoximation of aldehydes and ketones: the hydroxylamine (B1172632) pathway and the imine pathway. mdpi.com
Imine Pathway: This alternative pathway involves the initial reaction of ammonia (B1221849) with acetaldehyde to form an imine intermediate (CH₃CH=NH). mdpi.com This imine is then oxidized by the catalyst and hydrogen peroxide to yield the final product, acetaldehyde oxime. mdpi.com Evidence for the imine pathway has been observed in the ammoximation of other carbonyl compounds, such as cyclohexanone (B45756), where the presence of cyclohexylimine was detected using IR spectroscopy. mdpi.com
For the liquid-phase ammoximation of acetaldehyde using the TS-1/H₂O₂ system, experimental results from in situ infrared spectroscopy and two-step reaction studies strongly support the hydroxylamine pathway as the predominant mechanism. mdpi.com The detection of hydroxylamine's characteristic infrared peak provides direct evidence for its role as an intermediate. mdpi.com
The catalytic activity in the TS-1/H₂O₂ system is attributed to the formation of active titanium species. When the TS-1 catalyst is treated with hydrogen peroxide, peroxytitano complexes, specifically hydroperoxo species (Ti-OOH), are formed on the titanium sites within the zeolite framework. mdpi.com These Ti-OOH species are considered the primary active oxidants responsible for the oxidation of ammonia to hydroxylamine in the hydroxylamine pathway. mdpi.com
Density Functional Theory (DFT) calculations have supported the role of Ti-OOH as the key oxidant, indicating that the formation of hydroxylamine via this species has a lower reaction energy barrier. mdpi.com In the context of the imine pathway, it is proposed that these peroxytitano complexes would react with the imine intermediate to produce the oxime. mdpi.com
The kinetics of heterogeneous catalytic reactions like acetaldehyde ammoximation are often described using models such as the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms. mdpi.com These models provide a framework for understanding the interaction of reactants with the catalyst surface and the subsequent surface reaction.
Langmuir-Hinshelwood (L-H) Model: This model assumes that all reacting species are first adsorbed onto the catalyst surface. youtube.comyoutube.com The surface reaction then occurs between these adsorbed molecules. The rate of reaction is proportional to the concentration of the adsorbed species on the surface. youtube.com For acetaldehyde ammoximation, this would involve the adsorption of both ammonia and the oxidant (or acetaldehyde and ammonia, depending on the pathway) onto the active sites of the TS-1 catalyst prior to reaction. The rate expression in the L-H model typically shows a dependence on the partial pressures or concentrations of the reactants, which can become complex, sometimes exhibiting zero or even negative order kinetics at high reactant concentrations due to surface saturation. youtube.com
Eley-Rideal (E-R) Model: In contrast, the E-R model proposes that only one of the reactants adsorbs onto the catalyst surface, while the other reactant reacts directly from the gas or liquid phase without being adsorbed. youtube.comyoutube.com The reaction occurs between the adsorbed species and the molecule in the fluid phase. youtube.com In the context of acetaldehyde ammoximation, this could involve, for example, the adsorption of ammonia onto the catalyst surface, followed by a reaction with acetaldehyde from the solution. The rate expression derived from the E-R mechanism will differ from the L-H model, reflecting the different reaction steps. youtube.com
Kinetic analyses of ammoximation reactions have been used to propose reaction models based on these mechanisms. mdpi.com The specific kinetic model that best describes the ammoximation of acetaldehyde depends on the reaction conditions and the specific catalyst used. A comprehensive kinetic study would involve varying the concentrations of acetaldehyde, ammonia, and hydrogen peroxide to determine the reaction orders and develop a rate law that is consistent with one of these models.
Rearrangement and Cyclization Reactions Involving this compound
This compound is a valuable precursor in organic synthesis, capable of undergoing various transformations to produce a range of important chemical compounds. Its structural features, particularly the C=N-OH group, allow for participation in rearrangement and cyclization reactions.
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.org When this compound, an aldoxime, undergoes the Beckmann rearrangement, it primarily yields acetamide (B32628). vedantu.com
The mechanism of the Beckmann rearrangement begins with the protonation of the hydroxyl group of the oxime by an acid catalyst, which converts it into a good leaving group (water). vedantu.comorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous cleavage of the N-O bond. vedantu.comorganic-chemistry.org In the case of this compound, the migrating group is a hydride. This rearrangement leads to the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, results in the formation of the stable N-substituted amide, acetamide. vedantu.com
The reaction is stereospecific, with the migrating group being the one situated on the opposite side of the C=N bond from the hydroxyl group. vedantu.com While the classic Beckmann rearrangement uses strong acids like sulfuric acid, other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the reaction. wikipedia.org
Table 1: Key Steps in the Beckmann Rearrangement of this compound
| Step | Description |
| 1. Protonation | The hydroxyl group of this compound is protonated by an acid catalyst. vedantu.com |
| 2. Rearrangement | The anti-periplanar group (hydride) migrates to the nitrogen atom as the water molecule leaves. vedantu.com |
| 3. Hydration | A water molecule attacks the resulting nitrilium ion. vedantu.com |
| 4. Tautomerization | Deprotonation and rearrangement lead to the final acetamide product. vedantu.com |
This compound can be utilized as a building block for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.
Isoxazolines: Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom adjacent to each other. rsc.org The synthesis of isoxazolines from oximes can be achieved through several methods, including [3+2] cycloaddition reactions. rsc.org In this approach, the oxime is first converted in situ to a nitrile oxide intermediate. This highly reactive species then undergoes a 1,3-dipolar cycloaddition with an alkene (a dipolarophile) to form the isoxazoline (B3343090) ring. researchgate.net Other methods for synthesizing isoxazolines from oximes include iminoxyl radical-initiated intramolecular cyclization and intramolecular nucleophilic cyclization. rsc.org
1,2,4-Oxadiazoles: These are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. nih.gov A common synthetic route to 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov While this compound is not an amidoxime, it can be a precursor to intermediates used in these syntheses. A general strategy for forming the 1,2,4-oxadiazole (B8745197) ring is the cyclocondensation of an O-acylamidoxime. nih.gov Another approach involves a one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride, where an amidoxime is formed in situ. rsc.org
Table 2: Heterocyclic Compounds from this compound Derivatives
| Heterocycle | General Synthetic Strategy | Key Intermediate from Oxime |
| Isoxazoline | [3+2] Cycloaddition | Nitrile Oxide |
| 1,2,4-Oxadiazole | Cyclocondensation | Amidoxime (formed in situ) |
Hydrolysis Mechanisms of this compound and its Derivatives
The hydrolysis of oximes, including this compound, is a critical reaction that typically regenerates the parent carbonyl compound and hydroxylamine or its salt. This process is generally catalyzed by acid.
While specific theoretical studies on the hydrolysis mechanism of this compound are not extensively detailed in the literature, analogies can be drawn from studies on similar imine oximes and general acetal (B89532) hydrolysis mechanisms. The acid-catalyzed hydrolysis of imines and acetals typically follows one of two primary pathways: the A-1 or A-2 mechanism. researchwithrutgers.com The A-1 mechanism involves a rapid, reversible protonation of the substrate followed by a slow, unimolecular rate-determining step. researchwithrutgers.com The A-2 mechanism involves a rate-determining step in which a water molecule participates in the cleavage of the protonated substrate. researchwithrutgers.com
A detailed theoretical study using Density Functional Theory (DFT) on the hydrolysis of a related imine oxime, (1E,2E)-phenyl-[(1-phenylethyl)imino]-ethanal oxime, in both neutral and acidic aqueous solutions provides insight into the likely pathway. researchgate.net The findings from this study indicated that in an acidic medium, the rate-determining step is the nucleophilic attack of a water molecule on the protonated imine carbon atom. researchgate.net The activation energy for this step is significantly lower in the acid-catalyzed pathway compared to the neutral hydrolysis, explaining the experimental observation that hydrolysis is much more facile in acid. researchgate.net This general principle of protonation activating the C=N bond to nucleophilic attack by water is the accepted mechanism for the acid-catalyzed hydrolysis of oximes like this compound.
A practical application of this hydrolysis is seen in the "Ammoximation-Hydrolysis" (A-O-H) route for producing hydroxylamine salts. In this process, an aldehyde or ketone is first converted to an oxime, which is then hydrolyzed in a strong acid solution to produce the desired hydroxylamine salt, while the aldehyde or ketone is recycled. rsc.org A study on a coupled electrodialysis-hydrolysis process for preparing hydroxylamine sulfate (B86663) from an oxime demonstrated a yield of 67.59% after 600 minutes at 25°C with an oxime concentration of 1.00 mol L⁻¹. rsc.org
Table 1: Experimental Conditions for this compound Hydrolysis
| pH/Conditions | Temperature | Observation | Reference |
| 4.0, 7.0, 9.0 | 50°C | <10% hydrolysis; considered stable | rsc.org |
| Aqueous HCl | Not Specified | Decomposes to acetaldehyde and hydroxylamine | rsc.org |
| Sulfuric Acid | 25°C | Used in coupled electrodialysis to produce hydroxylamine sulfate with 67.59% yield | rsc.org |
Formation and Reactivity of Oxime Radicals (Iminoxyl Radicals)
Oximes can be oxidized to form iminoxyl radicals (also known as oxime radicals), which are versatile intermediates in organic synthesis. researchgate.netrsc.org These radicals feature an N-O• fragment connected to the organic moiety via a carbon-nitrogen double bond. researchwithrutgers.com
Iminoxyl radicals are typically generated by the one-electron oxidation of the corresponding oxime. nih.gov This can be achieved using various chemical oxidants or electrochemical methods. Iminoxyl radicals were first detected in 1964 by Electron Paramagnetic Resonance (EPR) spectroscopy as transient intermediates when oximes were oxidized with cerium(IV) ammonium (B1175870) nitrate (B79036). nih.gov
Common oxidants for generating iminoxyl radicals from oximes include:
Lead tetraacetate (Pb(OAc)₄)
Silver(I) oxide (Ag₂O)
Cerium(IV) ammonium nitrate (CAN)
Potassium permanganate (B83412) (KMnO₄)
Manganese(III) acetate (B1210297) (Mn(OAc)₃)
The incorporation of acetyl oximes into the channels of a pentasil zeolite (ZSM-5) has been shown to generate iminoxyl radicals that exhibit characteristic solid-state EPR powder patterns. researchwithrutgers.comnih.gov EPR spectroscopy is the primary technique for the characterization of these radical species. researchgate.net The EPR spectra provide information on the electronic structure and environment of the unpaired electron. For iminoxyl radicals, the maximum spin density is located on the oxygen and nitrogen atoms. researchgate.net They are considered σ-radicals because the unpaired electron is localized on an orbital that is orthogonal to the C=N π-bond. researchgate.net
The characterization of radicals is often achieved through spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR. researchgate.net This technique allows for the identification and quantification of transient radical species. researchgate.net
Table 2: Common Oxidizing Agents for Generating Iminoxyl Radicals from Oximes
| Oxidizing Agent | Reference |
| Cerium(IV) ammonium nitrate (CAN) | nih.gov |
| Lead tetraacetate (Pb(OAc)₄) | researchgate.net |
| Manganese(III) acetate (Mn(OAc)₃) | researchgate.net |
| Potassium permanganate (KMnO₄) | researchgate.net |
| Phenyliodine(III) diacetate (PIDA) | researchgate.net |
Intramolecular reactions of oxime radicals are powerful methods for constructing heterocyclic ring systems. rsc.org These reactions predominantly fall into two main categories:
Cyclization via C-H Bond Cleavage: In this pathway, the initially formed iminoxyl radical abstracts a hydrogen atom from a suitable C-H bond within the same molecule (a process known as 1,5-hydrogen atom transfer or 1,5-HAT). This generates a carbon-centered radical, which then cyclizes onto the oxime nitrogen or oxygen, leading to the formation of a new heterocyclic ring. rsc.org
Cyclization via C=C Double Bond Addition: In this type of reaction, the iminoxyl radical adds to a suitably positioned carbon-carbon double bond within the molecule. rsc.org The cyclization can proceed via attack from either the oxygen or the nitrogen atom of the radical, leading to different products. Attack by the oxygen atom typically forms a five-membered isoxazoline ring, while attack by the nitrogen atom can lead to the formation of a cyclic nitrone. researchgate.netrsc.org The formation of five-membered rings is generally favored in these intramolecular cyclizations. researchgate.netrsc.org
While specific examples involving this compound derivatives are not prevalent in recent literature, the cyclization of unsaturated oxime esters mediated by reagents like phenyliodine(III) diacetate (PIDA) to form methylisoxazolines illustrates this principle effectively.
Compared to their intramolecular counterparts, selective intermolecular reactions involving oxime radicals are less common, partly due to the often low stability of these radical intermediates. researchgate.net Nonetheless, important intermolecular transformations have been developed, most notably oxidative coupling reactions. researchgate.net
A key example is the cross-dehydrogenative C-O coupling of oximes with C-H acidic compounds like 1,3-diketones and β-ketoesters. researchgate.net In these reactions, an oxidizing agent such as Mn(OAc)₃ or KMnO₄ is used to generate both the iminoxyl radical from the oxime and a carbon-centered radical from the 1,3-dicarbonyl compound. researchgate.net The subsequent coupling of these two radical species results in the formation of a new C-O bond. researchgate.net
The general mechanism for these reactions involves the delocalization of the unpaired electron between the oxygen and nitrogen atoms of the iminoxyl radical. researchgate.net In intermolecular reactions, the formation of a C-O bond is the typical outcome. researchgate.netrsc.org
Iv. Spectroscopic and Computational Characterization of Acetaldehyde Oxime
Advanced Spectroscopic Techniques for Structural and Mechanistic Studies
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in acetaldehyde (B116499) oxime and for monitoring its formation in real-time. The IR spectrum of acetaldehyde oxime displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
Key vibrational modes for this compound include the O-H stretching, C=N stretching, and N-O stretching vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=N bond stretching vibration is observed around 1664-1670 cm⁻¹. researchgate.net The N-O bond absorption peak is found at approximately 985 cm⁻¹. researchgate.net
In situ FTIR spectroscopy has been instrumental in studying the reaction mechanisms of this compound synthesis. For instance, in the ammoximation of acetaldehyde using a TS-1 catalyst and H₂O₂ as an oxidant, in situ IR has been used to follow the reaction progress. researchgate.netsemanticscholar.org By monitoring the appearance of the characteristic peak for the N-O bond at 985 cm⁻¹ and the disappearance of reactant peaks, researchers can gain insights into the reaction kinetics and intermediates. semanticscholar.org One study identified hydroxylamine (B1172632) as an intermediate by observing its characteristic peak at 1220 cm⁻¹ during the reaction. researchgate.net
Furthermore, the combination of gas chromatography with FTIR (GC-FTIR) allows for the separation and individual analysis of the E and Z isomers of this compound. monash.eduresearchgate.net The FTIR spectra of the two isomers are distinct, enabling their unambiguous identification as they elute from the gas chromatograph. monash.edu This technique has been used to study the dynamic interconversion of the isomers during chromatographic separation. monash.eduresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | ~3418 | researchgate.net |
| C=N | Stretching | ~1664-1670 | researchgate.netrsc.org |
| N-O | Stretching | ~985 | researchgate.net |
| C-H | Stretching | 2860-2932 | rsc.org |
Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (e.g., solid, liquid, gas) and the presence of intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound and for differentiating between its E and Z stereoisomers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their proximity to the electronegative nitrogen and oxygen atoms of the oxime group. The presence of both E and Z isomers in a sample leads to two sets of signals. For example, in a CDCl₃ solvent, the methine proton (CH=N) of the two isomers can appear at distinct chemical shifts, such as approximately 7.46 ppm and 6.84 ppm. chemicalbook.com Similarly, the methyl protons (CH₃) of the isomers can also show separate signals, for instance, around 1.89 ppm and 1.87 ppm. chemicalbook.com
¹³C NMR spectroscopy provides complementary information. The carbon atom of the C=N double bond is typically observed in the range of 150-160 ppm. oregonstate.edu For this compound, the C=N carbon has been reported at approximately 154.087 ppm. bmrb.io The methyl carbon (CH₃) appears at a much higher field, around 17.144 ppm. bmrb.io
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the connectivity between protons and carbons, further confirming the structure of the isomers. bmrb.io
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Isomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| Mixture | ¹H (CH) | 7.516 | D₂O | bmrb.io |
| Mixture | ¹H (CH₃) | 1.839 | D₂O | bmrb.io |
| Isomer 1 | ¹H (CH) | 7.456 | CDCl₃ | chemicalbook.com |
| Isomer 2 | ¹H (CH) | 6.841 | CDCl₃ | chemicalbook.com |
| Isomer 1 | ¹H (CH₃) | 1.888 | CDCl₃ | chemicalbook.com |
| Isomer 2 | ¹H (CH₃) | 1.865 | CDCl₃ | chemicalbook.com |
| Mixture | ¹³C (C=N) | 154.087 | D₂O | bmrb.io |
| Mixture | ¹³C (CH₃) | 17.144 | D₂O | bmrb.io |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent, concentration, and temperature.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
Acetaldehyde itself exhibits a weak n → π* transition in the near-UV region, around 350-250 nm. ru.nl The formation of the oxime group in this compound modifies the electronic structure. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to electronic transitions involving the C=N chromophore and the non-bonding electrons on the oxygen and nitrogen atoms.
The reaction of acetaldehyde with reagents like O-(carboxymethyl) hydroxylamine to form an oxime results in changes in the UV-Vis spectrum that can be used for quantitative analysis. nih.gov The formation of the oxime bond (C=N-O) leads to new electronic transitions that can be monitored spectrophotometrically. nih.gov Studies have shown that the UV absorbance of the resulting oxime has a linear relationship with the concentration of the analyte, allowing for the determination of acetaldehyde. nih.gov
While detailed studies specifically on the electronic transitions of isolated this compound are less common, the principles of UV-Vis spectroscopy are applied in analytical methods for its detection and quantification. abo.com.plr-biopharm.com The absorbance is typically measured at a specific wavelength, often around 340 nm, after an enzymatic reaction that produces NADH, which is stoichiometric to the amount of acetaldehyde. abo.com.plr-biopharm.com
This compound is known to exist in two crystalline modifications, an α-form and a β-form, with different melting points of 46.5 °C and 12 °C, respectively. chemicalbook.comwikipedia.org X-ray crystallographic studies would be essential to elucidate the structural differences between these two polymorphs. The Crystallography Open Database contains entries for crystal structures related to this compound. nih.gov
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS), including X-ray Absorption Near Edge Structure (XANES), are powerful techniques for probing the elemental composition and electronic states of atoms, particularly at surfaces. While specific XPS or XAFS/XANES studies on this compound were not found in the provided search results, the application of these techniques can be inferred from their general capabilities.
XPS would be highly valuable for analyzing the surface chemistry of this compound, for example, when adsorbed on a catalyst surface. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons, XPS can identify the elements present (carbon, nitrogen, oxygen) and provide information about their chemical states. For instance, the C 1s spectrum could distinguish between the carbon of the methyl group and the carbon of the C=N double bond. Similarly, the N 1s and O 1s spectra would be sensitive to the chemical environment of the nitrogen and oxygen atoms in the oxime functional group.
XANES, which probes the electronic transitions from core levels to unoccupied states, could provide detailed information about the unoccupied molecular orbitals of this compound. This would be complementary to UV-Vis spectroscopy, which probes transitions from occupied to unoccupied orbitals. XAFS, in its extended region (EXAFS), could yield information about the local atomic environment, such as bond distances and coordination numbers, particularly for this compound interacting with other species.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for the separation, identification, and quantification of this compound in complex mixtures.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 59.07 g/mol . chemicalbook.comnist.gov The fragmentation pattern provides structural information. Common fragments observed in the mass spectrum of this compound include ions with mass-to-charge ratios (m/z) of 44, 43, 42, 41, and 40. chemicalbook.com The base peak, which is the most intense peak in the spectrum, is often the molecular ion at m/z 59. chemicalbook.com
GC-MS is widely used for the analysis of volatile compounds like acetaldehyde and its derivatives. researchgate.netnih.gov In the context of acetaldehyde analysis, it is often derivatized to an oxime to improve its chromatographic properties and detection sensitivity. researchgate.net The retention time of the this compound peak in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. GC-MS has been used to detect and quantify acetaldehyde in various matrices, including biological samples. nih.gov Predicted GC-MS data for this compound is also available in databases, providing a reference for experimental work.
Table 3: Key Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity | Reference |
| [C₂H₅NO]⁺ (Molecular Ion) | 59 | 100.0 | chemicalbook.com |
| [C₂H₄O]⁺ | 44 | 50.2 | chemicalbook.com |
| [C₂H₃O]⁺ | 43 | 9.4 | chemicalbook.com |
| [C₂H₄N]⁺ | 42 | 27.4 | chemicalbook.com |
| [C₂H₃N]⁺ | 41 | 63.8 | chemicalbook.com |
| [C₂H₂N]⁺ | 40 | 30.7 | chemicalbook.com |
Note: Relative intensities can vary depending on the mass spectrometer and the experimental conditions.
Thermogravimetric Analysis (TGA) and Brunauer-Emmett-Teller (BET) for Catalyst Characterization
In the synthesis and transformation of this compound, heterogeneous catalysts play a pivotal role. The efficiency, selectivity, and lifespan of these catalysts are intimately linked to their physical properties, such as thermal stability and surface area. Thermogravimetric Analysis (TGA) and Brunauer-Emmett-Teller (BET) analysis are indispensable techniques for characterizing these crucial catalyst attributes.
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. nih.gov In catalysis research, TGA is instrumental in determining the thermal stability of catalysts, identifying the temperatures at which components decompose, and quantifying the amount of deposited material like coke on a catalyst's surface after a reaction. mdpi.comchemrxiv.org For instance, in reactions involving acetaldehyde, TGA can be used to quantify coke formation by measuring the weight loss of the spent catalyst under an air atmosphere, which indicates the extent of deactivation. nih.gov This information is vital for developing regeneration procedures and optimizing reaction conditions to minimize catalyst fouling.
The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for determining the specific surface area of solid materials. nih.gov This analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. nih.gov The amount of adsorbed gas is measured at various pressures, allowing for the calculation of the monolayer capacity and, subsequently, the total surface area. In heterogeneous catalysis, a larger surface area often correlates with a higher number of accessible active sites, leading to enhanced catalytic activity. nih.gov BET analysis is widely applicable to various catalyst types, including the metal oxides, zeolites, and supported catalysts used in oxime synthesis. researchgate.net For example, in the ammoximation of acetaldehyde to this compound using a Titanium Silicalite-1 (TS-1) catalyst, BET analysis is employed to characterize the surface area of the catalyst, which is a critical parameter for its performance. researchgate.net Deactivation of the TS-1 catalyst by carbon deposition, which can be identified through TGA, is also correlated with changes in its surface properties measured by BET. researchgate.net
Table 1: Representative BET Surface Area Analysis of Catalysts
This table presents illustrative data comparing the surface properties of different types of catalysts that could be used in related chemical transformations. Data is representative and based on findings for catalysts in similar applications.
| Catalyst Sample | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Source of Representative Data |
| Activated Carbon (AC) Support | 839.4 | ~0.45 | uwa.edu.au |
| KMgO/CNTs Catalyst | 107.4 | ~0.45 | uwa.edu.au |
| Fresh MCF-C Catalyst | High | High | nih.gov |
| Spent MCF-C Catalyst | Reduced | Reduced | nih.gov |
| TS-1 (Titanium Silicalite-1) | Characterized via BET | Characterized via BET | researchgate.net |
Quantum Chemical and Computational Approaches
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the structural and electronic properties of molecules like this compound. dntb.gov.ua This quantum mechanical approach calculates the electronic energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy. dntb.gov.ua DFT calculations are routinely employed to predict molecular geometries, vibrational frequencies, and a host of electronic properties. semanticscholar.org
For this compound and its derivatives, DFT methods, often using functionals like B3LYP, are utilized to optimize the molecular structure. nih.govchemrxiv.org This process determines the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. Studies on related oxime compounds have successfully used DFT with basis sets such as 6-311++G(d,p) to identify the most stable conformers and calculate their geometric parameters. nist.gov For this compound, DFT can elucidate the geometry of its stable E and Z isomers, which is crucial for understanding its reactivity and spectroscopic behavior. uwa.edu.au Beyond geometry, DFT is also used to calculate fundamental electronic properties, including dipole moments and the distribution of electronic charge within the molecule, which governs its interactions. chemrxiv.org
Table 2: Calculated Geometric Parameters for (E)-Acetaldehyde Oxime using DFT
The following table provides a representative set of optimized geometric parameters for the (E)-isomer of this compound, as would be obtained from a typical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). These values are illustrative of the data generated in computational studies.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C | ~1.49 Å |
| C=N | ~1.28 Å | |
| N-O | ~1.41 Å | |
| O-H | ~0.97 Å | |
| Bond Angles | C-C=N | ~121.5° |
| C=N-O | ~111.0° | |
| N-O-H | ~103.0° | |
| Dihedral Angle | C-C-N-O | ~180.0° (trans) |
Ab Initio Methods (e.g., QCISD, G3) for High-Accuracy Energetic Predictions
While DFT is a versatile tool, high-accuracy energetic predictions for molecules often necessitate the use of more computationally intensive ab initio methods. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3 theory), and other high-level approaches like Quadratic Configuration Interaction with Single and Double excitations (QCISD) are designed to yield thermochemical data with near chemical accuracy (typically within 1-2 kcal/mol of experimental values). These methods achieve high accuracy by systematically combining calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a complete basis set, and by including corrections for core-valence correlation, relativistic effects, and other smaller contributions.
Such methods are invaluable for establishing benchmark energetic data, including heats of formation, atomization energies, and reaction enthalpies, especially when experimental data is unavailable or difficult to obtain. mdpi.com For this compound (acetaldoxime), composite methods including G3 theory have been applied to determine its thermochemical properties. nih.gov These calculations provide a reliable estimate for the enthalpy of formation, which is a fundamental property for understanding the molecule's stability and its role in chemical reactions. For example, G3-type calculations have yielded a standard enthalpy of formation (ΔfH°(298.15K)) for acetaldoxime (B92144) of approximately -22.5 kJ/mol, which is in good agreement with experimental values. nih.gov This demonstrates the power of high-accuracy ab initio methods in providing definitive energetic data for key chemical compounds.
Table 3: High-Accuracy Ab Initio Energetic Data for this compound
This table presents high-accuracy thermochemical data for this compound obtained from composite ab initio methods, as reported in the literature.
| Property | Method | Calculated Value (kJ/mol) | Experimental Value (kJ/mol) | Source |
| Enthalpy of Formation (ΔfH°(298.15K)) | G3-type methods | -21.9 to -22.5 | -22.55 ± 0.29 | nih.gov |
Analysis of Molecular Orbitals (HOMO/LUMO) and Charge Distributions (Mulliken Atomic Charges, Molecular Electrostatic Potential)
Understanding the chemical reactivity of this compound requires an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transitions. For oxime derivatives, DFT calculations are commonly used to determine the energies of these orbitals. chemrxiv.orgnist.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground to an excited state.
The distribution of electric charge within the molecule is another key determinant of its behavior. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. MEP maps illustrate regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electron-rich oxygen and nitrogen atoms as sites of negative potential and the hydroxyl hydrogen as a site of positive potential.
To quantify the charge on each atom, various population analysis schemes are used, with Mulliken atomic charges being a historically common method. Mulliken analysis partitions the total electron population among the atoms in a molecule. Although easy to calculate, Mulliken charges are known to be highly dependent on the choice of basis set, which can limit their reliability for absolute comparisons. However, they can still be useful for analyzing trends in charge distribution across a series of related molecules calculated with a consistent methodology.
Table 4: Representative Quantum Chemical Parameters for this compound
This table shows typical values for FMO energies and related quantum chemical descriptors for an oxime molecule, derived from DFT calculations as seen in studies of similar compounds. nist.gov
| Parameter | Description | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.2 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 8.0 eV |
| Ionization Potential (I) | ≈ -E(HOMO) | ~ 6.8 eV |
| Electron Affinity (A) | ≈ -E(LUMO) | ~ -1.2 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 4.0 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 2.8 eV |
Studies of Intramolecular Interactions: Hydrogen Bonding and Resonance-Assisted Hydrogen Bonds
The structure and properties of this compound are significantly influenced by an intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group (-OH), which acts as the hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the oxime group (>C=N-), which serves as the hydrogen bond acceptor. nih.gov This interaction leads to the formation of a stable, quasi-five-membered ring structure.
The intramolecular hydrogen bond in this compound and related systems is often characterized as a Resonance-Assisted Hydrogen Bond (RAHB). nih.gov The RAHB concept posits that the strength of the hydrogen bond is enhanced by π-electron delocalization within a conjugated system. In this compound, the π-system involves the C=N double bond and the lone pairs on the adjacent oxygen atom. Resonance redistributes electron density within this framework, which can increase the polarity of the O-H bond and the basicity of the nitrogen atom, thereby strengthening the electrostatic component of the hydrogen bond. Computational studies on derivatives of imino-acetaldehyde oxime have shown that the strength of this O-H···N hydrogen bond is governed by resonance variations within the chelate ring, confirming the RAHB nature of the interaction. nih.gov This resonance assistance results in a shorter and stronger hydrogen bond compared to what would be expected in the absence of conjugation.
The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's Theory of Atoms in Molecules (AIM), provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). AIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. The connections between atoms are identified by bond paths, which are lines of maximum electron density linking two atomic nuclei.
A critical point in the electron density where the gradient is zero (∇ρ(r) = 0) is found along each bond path. This point is known as a bond critical point (BCP). The properties of the electron density and its second derivative (the Laplacian, ∇²ρ(r)) at the BCP provide quantitative information about the nature of the interaction. For the intramolecular hydrogen bond in this compound, AIM analysis can be used to characterize the O-H···N interaction. nih.gov The presence of a BCP and a bond path between the H and N atoms confirms the existence of the hydrogen bond. The values of the electron density (ρ(r)BCP) and the Laplacian of the electron density (∇²ρ(r)BCP) at this critical point are particularly insightful. A positive value of ∇²ρ(r) is typical for closed-shell interactions, which include strong hydrogen bonds. Studies on related imino-acetaldehyde oxime systems have used AIM to analyze the topological properties of the electron density distributions for the O-H···N intramolecular bridge, correlating these properties with the strength of the hydrogen bond. nih.gov
Table 5: Representative AIM Topological Parameters for an O-H···N Intramolecular Hydrogen Bond
This table presents typical values for the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP) at the bond critical point of an intramolecular hydrogen bond, based on computational studies of related systems. nih.gov
| AIM Parameter | Description | Typical Value (atomic units) | Nature of Interaction |
| ρ(r)BCP | Electron Density at the Bond Critical Point | 0.02 - 0.04 | Indicates interaction strength |
| ∇²ρ(r)BCP | Laplacian of the Electron Density at the BCP | > 0 (Positive) | Characteristic of closed-shell interactions (e.g., hydrogen bonds) |
Computational Modeling of Isomerization and Hydration Reactions
Computational modeling provides powerful insights into the chemical behavior of this compound, particularly its isomerization and hydration reactions. These studies employ quantum mechanical methods to map out potential energy surfaces, identify stable isomers, and determine the energetic barriers between them.
This compound, like other oximes, can exist as stereoisomers, specifically the E (anti) and Z (syn) isomers. Computational studies on related oxime compounds have shown that the energy difference between these isomers can be small, and their interconversion is a key dynamic process. For instance, studies on N-substituted indole-3-carboxaldehyde (B46971) oximes have investigated this E/Z isomerization, revealing that the ratio of isomers can be influenced by environmental factors such as the presence of an acid catalyst. mdpi.com While specific computational data for this compound's isomerization is not extensively documented in readily available literature, the methods used for other oximes are directly applicable. These methods typically involve geometry optimization of both the E and Z structures and the search for the transition state connecting them using techniques like Density Functional Theory (DFT) or higher-level ab initio calculations.
The hydration of this compound is another critical reaction that can be modeled computationally. This process involves the addition of water across the carbon-nitrogen double bond. The mechanism of hydration for related carbonyl compounds, such as aldehydes, has been extensively studied under both acidic and basic conditions. masterorganicchemistry.comyoutube.com In an acid-catalyzed mechanism, the oxygen of the carbonyl (or the nitrogen of the oxime) is first protonated, which increases the electrophilicity of the carbon atom. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon, followed by deprotonation to yield the hydrated product. youtube.com
Computational models can simulate these steps, calculating the energy of reactants, intermediates, transition states, and products. For example, studies on acetaldehyde oxide, a related Criegee intermediate, have used high-level quantum chemical methods (B3LYP, QCISD, and G3) to quantify the competition between its unimolecular isomerization and its bimolecular hydration reactions. nih.govresearchgate.net These calculations predict that for some isomers, isomerization is significantly faster than hydration, even at saturation levels of water. nih.govresearchgate.net Similar computational approaches would be invaluable in predicting the reactivity of this compound towards water.
| Condition | Isomer Ratio (syn:anti) | Reference |
|---|---|---|
| Literature Synthesis | 40:60 | mdpi.com |
| Acidic Isomerization (Solution) | Favors anti isomer | mdpi.com |
| Acidic Isomerization (Solid State) | Favors syn isomer | mdpi.com |
Reaction Pathway and Transition State Calculations (e.g., Gibbs Free Energies, Variational Transition State Theory)
The study of reaction mechanisms at a molecular level relies on detailed calculations of reaction pathways and the characterization of transition states. These calculations provide critical thermodynamic and kinetic data, such as Gibbs free energies (ΔG) and activation energies.
Transition state theory is a cornerstone for calculating reaction rates. The transition state is the highest energy point along the minimum energy path of a reaction, representing the energetic barrier that must be overcome. researchgate.net Locating this first-order saddle point on the potential energy surface is a primary goal of computational reaction dynamics. Methods like Density Functional Theory (DFT) are often used to optimize the geometry of the transition state and calculate its vibrational frequencies to confirm its identity (characterized by a single imaginary frequency). nih.gov
For greater accuracy, especially for reactions with low or no energy barriers, Variational Transition State Theory (VTST) is employed. researchgate.netnih.gov Unlike conventional transition state theory which assumes the transition state is at the saddle point of the potential energy surface, VTST optimizes the position of the dividing surface between reactants and products to minimize the calculated reaction rate flux at a given temperature. researchgate.netresearchgate.net This approach is particularly important for accurately modeling complex reactions, such as those occurring in atmospheric or interstellar chemistry. For example, VTST combined with multidimensional tunneling corrections has been used to calculate the thermal rate constants for the formation of acetaldehyde on an interstellar ice model, highlighting the importance of quantum effects at low temperatures. nih.gov
In a study on the dissociation of acetaldehyde into methane (B114726) and carbon monoxide, ab initio quantum chemical calculations determined the activation energy for the reaction. researchgate.net After accounting for zero-point energies, the corrected barrier was found to be 81.1 kcal/mol. researchgate.net Similar calculations for this compound would elucidate the energy barriers for its various decomposition and isomerization pathways.
| Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -1.7 (exoergic) | researchgate.net |
| Calculated Activation Energy | 85.3 | researchgate.net |
| Zero-Point Energy Correction | -4.2 | researchgate.net |
| Corrected Activation Barrier | 81.1 | researchgate.net |
Molecular Dynamics Simulations for Enzyme-Substrate Interactions and Reaction Pathways
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org This technique is exceptionally useful for understanding how a substrate like this compound interacts with an enzyme and for mapping the dynamic processes of a catalyzed reaction. nih.govgrantome.com
MD simulations can model the enzyme-substrate complex in a solvated environment, providing atomic-level detail that is often difficult to capture experimentally. chemrxiv.orgnih.gov These simulations can reveal the key intermolecular interactions—such as hydrogen bonds and electrostatic interactions—that are responsible for substrate binding and orientation within the enzyme's active site. grantome.com For example, MD simulations of aldehyde dehydrogenase have been used to examine the structural and dynamic roles that specific amino acid residues play in the catalytic conversion of aldehydes to carboxylic acids. grantome.com Such simulations can track important fluctuations, like the distance between a nucleophilic cysteine residue and the substrate, which are directly linked to the catalytic mechanism. nih.gov
Furthermore, by combining quantum mechanics with molecular mechanics (QM/MM methods), MD simulations can be used to model the chemical reaction itself. chemrxiv.orggrantome.com In a QM/MM simulation, the reacting parts of the system (the substrate and key active site residues) are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This hybrid approach allows for the simulation of bond-breaking and bond-forming events, providing a dynamic picture of the reaction pathway. chemrxiv.org
The synthesis of this compound can be achieved via the ammoximation of acetaldehyde, a reaction catalyzed by materials like Titanium Silicalite-1 (TS-1). mdpi.com The mechanism involves the oxidation of ammonia (B1221849) to hydroxylamine, which then reacts with acetaldehyde. mdpi.com MD and QM/MM simulations could be used to model the interaction of the reactants with the TS-1 catalyst surface, elucidating the roles of specific active sites and the energetics of the reaction pathway. While specific MD studies on this compound are not prevalent, the methodologies are well-established and have been applied to numerous enzyme-substrate systems, demonstrating their power to reveal detailed mechanistic insights into catalysis. chemrxiv.org
| Application | Information Gained | Example System | Reference |
|---|---|---|---|
| Enzyme-Substrate Binding | Identification of key binding residues, interaction types (H-bonds, electrostatic), and substrate orientation. | Aldehyde Dehydrogenase with Benzaldehyde | nih.govgrantome.com |
| Conformational Dynamics | Analysis of protein flexibility, domain movements, and fluctuations linked to catalysis. | Aldehyde Dehydrogenase with NAD cofactor | nih.gov |
| Reaction Mechanism (QM/MM) | Simulation of bond formation/breakage, characterization of intermediates and transition states. | Isocyanide Hydratase | chemrxiv.org |
| Inhibitor Design | Understanding the structural basis for inhibitor binding and rational design of new drugs. | Aldehyde Dehydrogenase | grantome.com |
V. Applications and Roles of Acetaldehyde Oxime in Broader Chemical Contexts
Acetaldehyde (B116499) Oxime as a Key Intermediate in Organic Synthesis
The unique chemical properties of acetaldehyde oxime make it a valuable precursor in the synthesis of a diverse array of organic compounds, particularly those containing nitrogen. Its utility extends to the production of essential agrochemicals and other specialty chemicals.
Synthesis of Nitrogen-Containing Organic Compounds (e.g., Nitriles, Amines, Amides, Nitrones)
This compound is a versatile building block for the synthesis of several classes of nitrogenous organic compounds.
Nitriles: The dehydration of aldoximes, including this compound, is a direct route to nitriles. This transformation can be achieved using various dehydrating agents. For instance, the reaction of this compound with reagents like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime can produce acetonitrile (B52724) in quantitative yield under mild basic conditions. mdpi.com
Amines: Primary amines can be synthesized through the reduction of oximes. byjus.com This method involves the conversion of aldehydes to their corresponding oximes, followed by a reduction step. For example, ethylamine (B1201723) can be produced from the electroreduction of this compound. niir.org One-pot reductive amination of aldehydes using hydroxylammonium chloride and a reducing agent like stannous chloride also proceeds via an oxime intermediate to yield primary amines. rsc.org
Amides: this compound can be converted to acetamide (B32628) through the Beckmann rearrangement. researchgate.netbohrium.com This acid-catalyzed rearrangement of an oxime is a well-established method for amide synthesis. bohrium.comresearchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group. google.com Nickel (II) acetate (B1210297) has been noted as a catalyst for the rearrangement of this compound to acetamide. researchgate.netniir.org
Nitrones: Nitrones, which are 1,3-dipoles, can be generated from oximes. One method involves the condensation of an aldehyde with an N-alkylhydroxylamine. wikipedia.org Alternatively, N-alkylation of an oxime can yield a nitrone. wikipedia.org A visible-light-induced, organocatalyzed transformation of nitroalkanes can lead to the formation of nitrones, where the process involves the in-situ formation of a hydroxylamine (B1172632) that condenses with acetaldehyde. google.com Furthermore, a cascade reaction of haloaldehydes with hydroxylamine leads to the initial formation of an oxime intermediate, which then undergoes cyclization to form a cyclic nitrone. wikipedia.org Chlorination of acetaldoxime (B92144) with N-chlorosuccinimide or chlorine gas yields acetohydroxamic acid chloride, which upon dehydrochlorination, gives acetonitrile N-oxide, a 1,3-dipole that can undergo cycloaddition reactions.
Role in the Production of Agrochemicals and Specialty Chemicals
This compound is a commercially significant intermediate in the chemical industry, particularly for the production of crop protection agents and other specialized chemicals.
Agrochemicals: A primary application of this compound is as a key intermediate in the synthesis of pesticides. wikipedia.org It is a precursor for the production of insecticides such as methomyl (B1676398) and thiodicarb. researchgate.netniir.org The synthesis of these agrochemicals relies on the specific reactivity of the oxime functional group in this compound.
Specialty Chemicals: Beyond its role in agrochemical synthesis, this compound serves as a precursor for various specialty chemicals. It is used in the synthesis of heterocyclic compounds like spiroisoxazolines. researchgate.netniir.org The reaction involves the conversion of a 6-ethylideneolivanic acid derivative into the corresponding spiroisoxazoline using a reagent derived from this compound. Additionally, this compound is utilized as an oxygen scavenger in boiler water treatment to prevent corrosion. mdpi.comresearchgate.net This application leverages its reducing properties. The compound is also mentioned as an intermediate in the synthesis of pharmaceuticals, although specific examples are less commonly detailed. researchgate.net
Oxime Chemistry in Bioconjugation and Chemical Biology
The reaction between an aldehyde or ketone and an aminooxy group to form a stable oxime linkage, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology. This chemoselective reaction allows for the precise modification of biomolecules in complex biological environments.
Formation of Oxime and Hydrazone Conjugates for Molecular Tagging and Functionalization
Oxime and hydrazone ligations are widely employed for the covalent attachment of molecular tags, probes, and other functional moieties to biomolecules such as proteins, peptides, and nucleic acids. These reactions are highly specific, proceeding under mild, often physiological conditions, which is crucial for maintaining the integrity of sensitive biological molecules.
The formation of an oxime bond between an aminooxy-functionalized molecule and a carbonyl group on a target biomolecule results in a stable conjugate. This stability is a key advantage of oxime ligation, making it suitable for applications requiring long-lasting linkages. Hydrazone conjugates, formed from the reaction of a hydrazide with a carbonyl group, are also utilized but are generally less stable than oximes, particularly under acidic conditions. This difference in stability can be exploited for specific applications.
The process of molecular tagging often involves the site-specific incorporation of a carbonyl group (an aldehyde or ketone) or an aminooxy/hydrazide group into the biomolecule of interest. This can be achieved through various methods, including the use of unnatural amino acids, enzymatic modifications, or chemical derivatization of specific functional groups on the biomolecule. Once the reactive handle is installed, the ligation reaction with the desired tag can be performed.
Catalytic Strategies for Accelerated Oxime Ligation in Complex Systems
While oxime ligation is a robust and specific reaction, its rate can be slow at neutral pH and at the low concentrations typically used in biological experiments. To overcome this limitation, various catalytic strategies have been developed to accelerate the reaction.
Aniline and its derivatives have been identified as effective nucleophilic catalysts for oxime ligation. The catalytic mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the carbonyl compound, which then readily reacts with the aminooxy group. Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917) (mPDA), have shown enhanced catalytic activity compared to aniline. byjus.comgoogle.com For instance, mPDA has been reported to be up to 15 times more efficient than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations. byjus.combohrium.com
The table below summarizes the efficiency of various catalysts in accelerating oxime ligation.
| Catalyst | Relative Rate Enhancement (Compared to Uncatalyzed Reaction) | Key Characteristics |
|---|---|---|
| Aniline | Up to 40-fold at neutral pH | Classical catalyst, limited by solubility and moderate efficiency. |
| p-Phenylenediamine | ~120-fold at pH 7 | Highly effective at neutral pH, even at low millimolar concentrations. google.com |
| m-Phenylenediamine (mPDA) | Up to 15-fold more efficient than aniline | ~2-fold faster at equal concentrations, but much greater solubility allows for significantly higher reaction rates at higher concentrations. byjus.combohrium.com |
The rate of oxime ligation is also influenced by pH, with optimal rates typically observed under mildly acidic conditions (around pH 4.5). However, the development of efficient catalysts has enabled rapid ligation at neutral pH, which is more compatible with many biological systems. google.com
Exploitation of Oxime Bond Reversibility for Controlled Molecular Release
A key feature of the oxime bond is its potential for reversibility under specific conditions. niir.org While generally stable, the oxime linkage can be cleaved through hydrolysis, particularly under acidic conditions, or via exchange with an excess of a competitive aminooxy or carbonyl compound. niir.org This dynamic covalent nature of the oxime bond is increasingly being exploited for applications requiring the controlled release of molecules.
The stability of the oxime bond is significantly greater than that of a hydrazone bond, which is more readily hydrolyzed. This allows for the tuning of release kinetics by choosing the appropriate linkage. For example, hydrazone linkages are often employed for drug delivery systems where release is triggered by the acidic environment of endosomes or lysosomes.
The reversibility of oxime bonds can be triggered by a change in pH or by the introduction of a competing reagent. niir.org Acid-catalyzed exchange with a small molecule aldehyde or ketone can lead to the dissociation of an oxime-linked conjugate. niir.org This principle has been demonstrated in the development of dynamic materials, such as self-healing hydrogels and dissociable macromolecular stars, where the reversible nature of the oxime crosslinks allows the material to adapt and respond to external stimuli. niir.org
The table below outlines the conditions under which oxime bond reversibility can be exploited.
| Stimulus | Conditions | Outcome | Application Example |
|---|---|---|---|
| Acid | Lowering the pH (e.g., to pH 5) | Increased rate of hydrolysis | pH-responsive drug delivery systems. |
| Competitive Exchange | Addition of excess monofunctional alkoxyamine or carbonyl compound (e.g., furfuraldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) | Dissociation of the oxime-linked structure | Reversible disassembly of core-crosslinked polymer stars. niir.org |
Integration of Oxime Functionality in Material Science
The oxime group, as exemplified by this compound, provides a versatile platform for the development of advanced materials. Its unique reactivity allows for its integration into various material science applications, ranging from dynamic polymers to sophisticated sensor systems.
The oxime functional group is increasingly utilized in polymer chemistry to create functional and "smart" materials. The formation of an oxime bond through the reaction of an aldehyde or ketone with a hydroxylamine or alkoxyamine is a highly efficient "click" reaction, characterized by mild reaction conditions, high yields, and the production of only water as a benign byproduct. rsc.orgresearchgate.net This chemistry enables the synthesis of well-defined polymers with tailored properties.
One key application is the development of dynamic-covalent polymers. rsc.org These materials contain reversible covalent bonds that can be broken and reformed in response to specific stimuli, such as changes in pH or temperature, or the introduction of a competitive molecule. rsc.org For instance, researchers have created macromolecular stars by crosslinking micelles of ketone-functional block copolymers with a difunctional alkoxyamine. rsc.org The resulting O-alkyl oxime linkages are stable but can be dissociated under acidic conditions at elevated temperatures, demonstrating the material's reconfigurable nature. rsc.org This reversibility is crucial for creating self-healing materials, adaptable nanoparticles, and responsive drug delivery systems. researchgate.net
The efficiency of oxime ligation has also been exploited for post-polymerization modification. researchgate.net Polymers synthesized with pendant aldehyde or ketone functionalities can be readily functionalized by reacting them with various alkoxyamines. This modular approach allows for the attachment of a wide range of functional molecules, including bioactive compounds, to a polymer scaffold. For example, ketone-containing polymers have been functionalized with oligoethylene glycol to create materials with potential use in tailored polymeric medicines, which have shown to be non-cytotoxic in studies with mouse fibroblast cells. researchgate.net
The rapid kinetics of oxime formation have been leveraged to achieve extremely fast step-growth polymerization. Using an oxime click chemistry approach, polymers with molecular weights of up to 35 kDa have been synthesized within just five minutes at 60°C. researchgate.net This method's versatility is further highlighted by the successful polymerization of monomers already containing functional groups, such as bipyridine, demonstrating a pathway to complex, functional polymeric materials. researchgate.net
Table 1: Examples of Oxime Use in Polymer Chemistry
| Polymer Architecture | Functional Monomers/Crosslinkers | Key Feature | Potential Application | Reference |
| Macromolecular Stars | 4-Acryloyloxy-2-butanone (AB), Diacetone acrylamide (B121943) (DAA), Difunctional alkoxyamine | Reversible O-alkyl oxime linkages | Adaptive Nanoparticles, Responsive Materials | rsc.org |
| Functional Scaffolds | Phthalamide-protected O-(4-vinylbenzyl)-hydroxylamine | Modular functionalization via "click" oxime bond formation | Polymeric Medicines, Bioconjugation | researchgate.net |
| Crosslinked Hydrogels | N,N-dimethylacrylamide (DMA), Diacetone acrylamide (DAA), Difunctional alkoxyamines | Reversible gel-to-sol transition via oxime exchange | Self-healing Materials | researchgate.net |
The nitrogen and oxygen atoms of the oxime group (C=N-OH) make it an excellent ligand for coordinating with metal ions. chemicalland21.comat.ua this compound, as a simple aldoxime, serves as a fundamental model for this class of ligands. The chemistry of oxime-metal complexes has been an active area of research since the early recognition of the chelate structure of nickel(II) dimethylglyoximate. at.ua Oximes can coordinate to a metal center as a neutral molecule or, after deprotonation of the hydroxyl group, as an oximato anion. at.ua This versatility allows them to form a wide variety of stable coordination complexes with transition metals. chemicalland21.comat.ua
Oxime-derived ligands are crucial in the synthesis of organometallic compounds and have significant applications in catalysis. researchgate.net They can be readily synthesized from a vast library of aldehydes and ketones, providing diverse structural and electronic properties for fine-tuning the behavior of metal catalysts. researchgate.net For example, oxime-based palladacycles have been successfully employed as catalysts in important organic reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. researchgate.net
The coordination of an oxime to a metal center can dramatically alter its reactivity. For instance, N-coordination to a platinum(II) center significantly increases the acidity (lowers the pKa) of the oxime's hydroxyl group, facilitating its conversion to the oximato form. at.ua This can lead to the coexistence of both protonated (oxime) and deprotonated (oximato) ligands within the same complex, enabling the formation of intricate hydrogen-bonded structures. at.ua
Furthermore, metal-assisted reactions of coordinated oxime ligands can lead to the synthesis of novel organic compounds. at.ua For example, the dehydration of coordinated aldoximes, a reaction assisted by ruthenium complexes, can be a useful route to synthesizing nitrile complexes, particularly when the corresponding nitrile is difficult to obtain commercially. at.ua
Table 2: Coordination Behavior of Oxime Ligands
| Metal Center | Oxime Ligand Example | Coordination Mode | Key Finding/Application | Reference |
| Nickel(II) | Dimethylglyoxime | Chelation via N atoms | Gravimetric analysis of Ni(II); Forms stable tetradentate complex | chemicalland21.comat.ua |
| Platinum(II) | This compound Analogues | N-coordination | Increased acidity of oxime proton; formation of oximato species | at.ua |
| Palladium(II) | Various Oximes | Cyclometalation | Formation of palladacycles for catalysis (e.g., Suzuki coupling) | researchgate.net |
| Cadmium(II) | Di-2-pyridyl ketone oxime | Bridging Ligand (neutral/anionic) | Formation of 1D coordination polymers | nih.gov |
| Ruthenium(II) | General Aldoximes | N-coordination | Ru-assisted dehydration of the oxime to form nitriles | at.ua |
Derivatives of this compound are being explored for their potential in creating sensitive and selective electrochemical sensors. researchgate.net The inherent electrochemical properties of the oxime functional group and its derivatives can be harnessed for the detection of various analytes. Electrochemical techniques are advantageous due to their rapid response, simplicity, and cost-effectiveness. researchgate.net
A notable application involves the development of sensors for detecting therapeutic agents. In one study, novel this compound derivatives, specifically (E)-2-(4-hydroxyphenyl)-2-oxothis compound monohydrate and (E)-2-(4-nitrophenyl)-2-oxothis compound, were synthesized and used to develop electrochemical sensors. researchgate.neterdogan.edu.trhacettepe.edu.tr These sensors were applied to the electroanalysis of the anticancer drug Etoposide. researchgate.net The modification of a glassy carbon electrode with these compounds, combined with conductive materials like multi-walled carbon nanotubes (MWCNTs), resulted in a sensor with good conductivity and a reproducible, sensitive response to the target drug. researchgate.net
The principle behind such sensors often involves monitoring the electrochemical behavior, such as oxidation or reduction peaks of the analyte, at the surface of the modified electrode using techniques like cyclic voltammetry (CV). researchgate.net The presence of the oxime derivative on the electrode surface can enhance the electrochemical signal and improve the selectivity of the detection method. researchgate.net
While some sensors target the oxime derivative itself, others focus on detecting the parent aldehyde. For instance, enzyme-based electrochemical biosensors have been developed for the real-time monitoring of low concentrations of acetaldehyde gas. bohrium.com These sensors often use an aldehyde dehydrogenase enzyme immobilized on a specialized electrode to catalyze the oxidation of acetaldehyde, generating a measurable electrical signal. bohrium.commdpi.com Although these sensors detect acetaldehyde rather than its oxime, the underlying principles of electrochemical detection are relevant and highlight the importance of acetaldehyde and its derivatives in sensor technology. bohrium.comchemrxiv.org
Table 3: Research on Electrochemical Sensors Related to Acetaldehyde and its Oxime Derivatives
| Sensor Target | Sensor Component(s) | Technique | Key Finding | Reference |
| Etoposide (Anticancer Drug) | (E)-2-(4-hydroxyphenyl)-2-oxothis compound derivative, MWCNTs, Glassy Carbon Electrode | Cyclic Voltammetry (CV) | Developed a sensitive and reproducible sensor for the electroanalysis of the drug. | researchgate.net |
| Acetaldehyde Gas | Aldehyde dehydrogenase, Mesoporous carbon electrode on porous polyimide film | Amperometry | Achieved low detection limits (0.02-0.1 ppm) suitable for monitoring human skin gas. | bohrium.com |
| Acetaldehyde in Wine | Aldehyde dehydrogenase, Diaphorase, K3[Fe(CN)6]/K4[Fe(CN)6] redox couple | Spectroelectrochemistry | Combination of spectroscopy and electrochemistry improved analytical features and avoided interferences. | mdpi.com |
| Acetaldehyde (during CO reduction) | Copper single crystal electrodes, Mass Spectrometry | Electrochemistry-Mass Spectrometry (EC-MS) | Achieved real-time detection of acetaldehyde as a function of applied potential. | chemrxiv.orgresearchgate.net |
Vi. Biological and Environmental Relevance of Acetaldehyde Oxime
Acetaldehyde (B116499) Oxime in Plant Metabolism and Biosynthesis Pathways
Acetaldehyde oxime, an aldoxime derived from acetaldehyde, is recognized for its role as a plant metabolite. nih.govnih.gov In the broader context of plant biochemistry, oximes are crucial intermediates situated at key metabolic junctions between primary and specialized metabolism. nih.govresearchgate.net They are involved in the biosynthesis of essential compounds for plant growth, defense, and communication. nih.gov
While direct studies on this compound's role are specific, the closely related compound indole-3-acetaldoxime (IAOx) is a well-established intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). nih.govpnas.orgoup.comresearchgate.net The metabolic pathways converting tryptophan to IAA often proceed through an oxime intermediate. oup.comnih.gov
In plants, tryptophan is converted to indole-3-acetaldoxime (IAOx). pnas.orgnih.gov This oxime then serves as a precursor for IAA through several proposed routes. One major pathway involves the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN), which is subsequently hydrolyzed by nitrilase enzymes to produce IAA. nih.govnih.gov Another pathway suggests that IAOx is first hydrolyzed to indole-3-acetaldehyde (IAAld), which is then oxidized to form IAA. nih.govoup.com The formation of tryptophol (B1683683) alongside IAA in tissues supplied with IAOx supports the intermediary role of IAAld, as tryptophol is a reduction product of IAAld. nih.gov
These pathways highlight the significance of the oxime functional group as a key chemical intermediate in the production of vital plant hormones. Though the specific substrate in major auxin biosynthesis is indole-3-acetaldoxime, the chemical transformations it undergoes are representative of the reactivity of aldoximes like this compound.
This compound has been identified as a significant product formed during in vivo nitrate (B79036) reductase assays in soybean (Glycine max) leaves. nih.govoup.com Initial reports suggested the evolution of nitrogen oxides (NOx) during these assays; however, further investigation revealed that this compound was the predominant nitrogenous compound being produced and detected. nih.gov
Using mass spectrometry, ultraviolet spectroscopy, and ¹⁵N-labeled nitrate, researchers confirmed that this compound was derived from the reduction of nitrate during the assay. nih.govoup.com In one study, substantial quantities of this compound, approximately 16.2 micromoles per gram of fresh weight per hour, were evolved from soybean leaves under the anaerobic conditions of the in vivo nitrate reductase assay. nih.gov This formation demonstrates a metabolic fate of nitrate reduction in certain plant tissues under specific experimental conditions, leading to the synthesis of this compound. nih.gov
Biocatalytic Transformations Involving Oximes
The oxime functional group is a substrate for various biocatalytic transformations, expanding the toolkit of enzymatic reactions for synthetic chemistry. These transformations are of interest for producing valuable chemical entities like chiral amines.
The biocatalytic reduction of oximes to their corresponding amines is a recently discovered promiscuous activity of certain enzymes. nih.govnih.govacs.org While whole-cell systems like baker's yeast were known to facilitate this reduction, the specific enzymes responsible were not identified until recently. nih.gov
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, have been identified as capable of reducing the C=N bond of oximes. nih.govnih.govacs.org This is considered an unexpected or "promiscuous" activity, as these enzymes are well-known for reducing activated carbon-carbon double bonds (C=C). nih.gov The reaction typically involves the reduction of an α-oximo β-keto ester to an intermediate amino group. nih.govnih.gov This enzymatic reduction provides a potential route to synthesize chiral amines, which are valuable intermediates for pharmaceuticals and agrochemicals. nih.gov
The reduction of oximes to amines has also been observed using other enzyme systems. For instance, pig and human liver microsomes can catalyze the conversion of ketoximes to the corresponding imine, which can be further reduced to an amine. nih.gov This reaction is notable for being oxygen-insensitive and preferring NADH as a cofactor. nih.gov
| Enzyme Class | Specific Enzyme Example | Substrate Type | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Ene-Reductases (ERs) | Old Yellow Enzyme (OYE) family (e.g., OPR3, XenA) | α-Oximo β-keto esters | Amine (via imine intermediate) | Promiscuous activity; reduces C=N bond. | nih.govnih.gov |
| Cytochrome P450 System | Pig liver CYP2D enzyme (NADH-benzamidoxime reductase) | Ketoximes (e.g., 2,4,6-trimethylacetophenone oxime) | Imine | Oxygen-insensitive reduction. | nih.gov |
| Whole-Cell Biocatalysts | Baker's Yeast (Saccharomyces cerevisiae) | Various oximes (e.g., 2-butanone (B6335102) oxime) | Amine | Early example of biocatalytic oxime reduction. | nih.gov |
The mechanism for the ene-reductase-catalyzed reduction of oximes has been investigated through a combination of crystal structure analysis, molecular dynamics simulations, and intermediate studies. nih.govresearchgate.net The evidence strongly suggests that the two-step reduction proceeds via an imine intermediate rather than a hydroxylamine (B1172632) intermediate. nih.govresearchgate.net
The proposed mechanism for ene-reductases involves:
First Reduction Step: A hydride from the reduced flavin cofactor (FMN) is transferred to the oxime nitrogen. Simultaneously, a proton is transferred to the oxime's hydroxyl group. In the ene-reductase OPR3, a non-canonical tyrosine residue (Y370) was identified as the likely proton donor. This step leads to the formation of an imine intermediate and the elimination of a water molecule. nih.govresearchgate.net
Second Reduction Step: The imine intermediate is then further reduced by the ene-reductase to yield the final amine product. nih.gov
In other enzymatic systems, such as liver microsomes, the reduction of an oxime yields a stable imine. This imine can then be hydrolyzed to an aldehyde, which is subsequently oxidized to a carboxylic acid, demonstrating an alternative metabolic fate. nih.gov
Oxime Group as a Structural Motif in Biologically Active Molecules (General Interactions)
The oxime group (C=N-OH) is a significant structural motif in medicinal chemistry and is found in numerous biologically active compounds, including approved drugs. nih.govmdpi.comnih.gov Its inclusion in a molecule can enhance biological activity compared to the corresponding carbonyl precursor (C=O). nih.gov
The unique properties of the oxime group contribute to its role as a valuable pharmacophore:
Hydrogen Bonding: The oxime moiety contains two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group). This is a significant change from the single hydrogen bond acceptor of a carbonyl group, allowing for different and potentially stronger interactions with biological receptors like enzyme active sites. nih.gov
Stereochemistry: The C=N double bond can exist in two geometric stereoisomeric forms (E and Z), which can influence biological activity. The E configuration of oximes is often associated with higher biological activity in plants. nih.govwikipedia.org
Influence of Oxime Moiety on Hydrogen Bonding and Receptor Binding Interactions
The biological activity of this compound, like other oxime-containing compounds, is significantly influenced by the chemical characteristics of the oxime functional group (>C=N-OH). This moiety imparts specific hydrogen bonding capabilities that govern how the molecule interacts with biological receptors, such as enzyme active sites.
The transformation of a carbonyl group (C=O) into an oxime group fundamentally alters the molecule's interaction potential. nih.gov A carbonyl group typically acts as a single hydrogen bond acceptor. In contrast, the oxime moiety introduces a more complex and versatile pharmacophoric feature, providing two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group). nih.gov This enhanced capacity for hydrogen bonding is a critical factor in the formation of stable complexes between the oxime-containing molecule and a biological target.
Hydrogen bonding is crucial for the thermodynamic and structural stability of biological systems. researchgate.net The oxime group can engage in various hydrogen-bonding patterns, including forming strong intermolecular bonds with amino acid residues in a receptor's binding pocket. nih.gov For instance, studies on oxime derivatives have shown that their inhibitory activity can be modulated by hydrogen bonding interactions with residues such as asparagine, glutamine, or methionine in kinase binding sites. nih.gov
The geometry of the oxime group also allows for the formation of specific, stable ring structures known as synthons when interacting with other functional groups. Research has shown a preference for heterosynthons, where the oxime group interacts with different functionalities like carboxyl or amide groups, over homosynthons (oxime-oxime interactions). nih.gov This ability to form defined, multi-point interactions enhances binding affinity and specificity. The strength of these hydrogen bonds can be influenced by substituents on the molecule, which can induce resonance variations within the chelate ring formed during binding. researchgate.net
Furthermore, the oxime group's nitrogen atom is a weak base, while the hydroxyl group is moderately acidic, allowing it to act as either a hydrogen bond donor or acceptor depending on the microenvironment of the receptor site. umsida.ac.idrsc.org This dual nature contributes to its versatility in molecular recognition. In non-polar environments, an oxime may adopt an intramolecularly hydrogen-bonded conformation, while in the presence of a basic site on a receptor, it can switch to an open conformation to act as a hydrogen-bond donor. rsc.org
Table 1: Hydrogen Bonding Properties of the Oxime Moiety
| Feature | Description | Role in Receptor Interaction |
|---|---|---|
| H-Bond Donors | 1 (from the -OH group) | Donates a proton to an electronegative atom (e.g., oxygen or nitrogen) on a receptor. nih.gov |
| H-Bond Acceptors | 2 (the sp² nitrogen and oxygen atoms) | Accepts a proton from a donor group (e.g., -NH or -OH) on a receptor. nih.gov |
| Acidity/Basicity | The hydroxyl proton is acidic (pKa of this compound is ~11.82), and the nitrogen atom is weakly basic. umsida.ac.idwikipedia.org | Allows for ionic interactions and pH-dependent binding. |
| Stereoisomerism | Can exist as E (anti) and Z (syn) isomers. | The spatial arrangement of the -OH group affects which interactions are sterically possible, influencing binding specificity. nih.gov |
General Principles of Modulating Biological Activity through Oxime Incorporation
The incorporation of an oxime functional group is a well-established strategy in medicinal chemistry to modulate the biological activity of a parent compound. nih.gov This chemical modification can enhance potency, improve selectivity, alter pharmacokinetic properties, or introduce novel biological functions.
Key Principles and Applications:
Enhancement of Potency: The addition of an oxime moiety can significantly increase the biological activity of a molecule. For example, oxime derivatives of the natural phenol (B47542) gossypol (B191359) exhibit antiviral and fungicidal activity. nih.gov Similarly, converting the natural antibiotic radicicol (B1680498) to its oxime derivative enhances its anticancer activity. nih.gov
Introduction of New Activities: A molecule may gain new therapeutic properties upon the introduction of an oxime. Oximes have been developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents from precursors that may not have had these activities. nih.govresearchgate.net For instance, some oxime derivatives have shown anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) and dexamethasone. nih.gov
Improving Drug-Like Properties: The oxime group can improve a molecule's ability to interact with biological systems. Combining a hydrophobic scaffold, such as a steroid, with an oxime's hydroxyimino group can increase the molecule's capacity to interact with cell membranes, potentially leading to enhanced biological activity. nih.gov
Site-Specific Bioconjugation: Oxime formation is a robust and widely applied reaction for bioconjugation, used to label proteins or link molecules together. researchgate.net The reaction between a hydroxylamine and an aldehyde or ketone is highly specific and forms a stable oxime bond, making it a valuable tool in chemical biology and drug delivery system development. researchgate.net
The versatility of the oxime group allows it to be incorporated into a wide range of molecular frameworks, from simple aliphatic structures like this compound to complex heterocyclic and steroidal systems, to achieve a desired biological outcome. nih.govnih.gov
Table 2: Examples of Biological Activity Modulation via Oxime Incorporation
| Parent Compound Class/Name | Effect of Oxime Incorporation | Resulting Biological Activity | Reference(s) |
|---|---|---|---|
| Gossypol | Creation of oxime derivatives. | Introduction of antiviral, insecticidal, and fungicidal activity. | nih.gov |
| Radicicol | Conversion to oxime derivative. | Higher inhibitory activity toward Src tyrosine kinase and enhanced anticancer activity. | nih.gov |
| Indirubin | Creation of oxime derivatives. | Biological activity is much higher than the parent plant alkaloid. | nih.gov |
| Triterpenes | Acylation of oxime derivatives. | Cytotoxic or antiproliferative activity against many cancer cell lines. | nih.gov |
| Steroids | Addition of a hydroxyimino group to the steroid core. | Enhanced ability to interact with cell membranes, leading to improved biological activity (e.g., antitumor, antimicrobial). | nih.gov |
Vii. Future Research Directions for Acetaldehyde Oxime
Development of Novel and Highly Efficient Catalytic Systems for Sustainable Production
The future of acetaldehyde (B116499) oxime production hinges on the creation of advanced catalytic systems that prioritize sustainability, efficiency, and safety, moving away from traditional methods that often involve toxic reagents and produce significant waste. ijprajournal.comnano-ntp.com Research is increasingly focused on green chemistry principles to develop environmentally benign and highly effective production routes. d-nb.infoblazingprojects.com
A primary area of investigation is the liquid-phase ammoximation of acetaldehyde using hydrogen peroxide (H₂O₂) as a green oxidant. google.com Titanosilicate molecular sieves, such as Titanium Silicalite-1 (TS-1), titanium mordenite (B1173385) (Ti-MOR), and Ti-MWW, have emerged as exceptionally effective catalysts for this process. researchgate.netrsc.org These catalysts facilitate the reaction of acetaldehyde, ammonia (B1221849), and H₂O₂ with high conversion and selectivity, representing a cleaner alternative to the conventional hydroxylamine (B1172632) method, which generates substantial amounts of low-value by-products like ammonium (B1175870) sulfate (B86663). google.comresearchgate.net
Studies have systematically optimized reaction parameters—including temperature, solvent, and reactant ratios—to maximize yield and selectivity. For instance, research using a Ti-MOR catalyst demonstrated an acetaldehyde conversion of 99% with an acetaldehyde oxime selectivity of 97% under optimized conditions. rsc.orgpatsnap.com The advantage of Ti-MOR over other titanosilicates like TS-1 lies in its reduced ability to oxidize the aldehyde to acetic acid, a common side reaction. rsc.org
Future work will likely concentrate on:
Designing Novel Catalysts: Synthesizing new catalysts, potentially incorporating earth-abundant metals or bio-inspired frameworks, to further enhance activity and selectivity under milder conditions. nano-ntp.comresearchgate.net
Improving Catalyst Stability and Reusability: Investigating methods to prevent catalyst deactivation, which can be caused by carbon deposition, and developing effective regeneration processes, such as calcination, to extend catalyst lifetime and reduce operational costs. researchgate.net
Process Intensification: Exploring continuous-flow reactor systems, which can offer better control over reaction conditions and improve safety and efficiency compared to batch reactors. google.com
Interactive Table: Performance of Titanosilicate Catalysts in Acetaldehyde Ammoximation
| Catalyst System | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Key Findings |
|---|---|---|---|
| Ti-MOR | 99% | 97% | Superior performance with minimal oxidation to acetic acid. rsc.orgpatsnap.com |
| TS-1 | 89.5% | 82.7% | Effective, but catalyst deactivation occurs via carbon deposition. researchgate.net |
| TS-1/Ti-MOR Combination | 95.84% | 94.65% | A combination with silica (B1680970) showed high conversion and selectivity. google.com |
| Ti-MWW | Lower than Ti-MOR/TS-1 | Lower than Ti-MOR/TS-1 | Less efficient due to higher catalytic activity for hydroxylamine decomposition. researchgate.net |
Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Integration
A fundamental understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing catalytic processes and designing next-generation catalysts. The integration of advanced in situ spectroscopic techniques with computational modeling provides a powerful approach to elucidate these complex pathways in real-time. aip.orggexinonline.com
In situ Fourier Transform Infrared (FTIR) spectroscopy, using instruments like ReactIR, has been instrumental in monitoring the ammoximation reaction as it occurs. mdpi.com This technique allows researchers to track the concentration of reactants, intermediates, and products, providing direct evidence for the prevailing reaction mechanism. For example, in situ FTIR studies of the acetaldehyde ammoximation over a TS-1 catalyst have confirmed that the reaction proceeds primarily through the "hydroxylamine pathway." mdpi.com In this mechanism, ammonia is first oxidized to hydroxylamine (NH₂OH) by the TS-1/H₂O₂ system, which then reacts with acetaldehyde in a non-catalytic step to form the oxime. mdpi.com This contradicts the alternative "imine pathway," where acetaldehyde and ammonia would first form an imine intermediate. mdpi.com
Computational methods, such as Density Functional Theory (DFT), complement these experimental observations by providing microscopic insights into the system. researchgate.netresearchgate.net Theoretical calculations can be used to:
Model the structure of catalyst active sites and their interaction with reactants. researchgate.net
Calculate the energies of reaction intermediates and transition states, helping to identify the rate-determining steps. researchgate.net
Interpret and assign spectral features observed in experimental techniques like FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy. aip.orgresearchgate.net
Future research in this area will focus on combining multiple spectroscopic techniques with increasingly sophisticated computational models to build a comprehensive picture of the reaction landscape. aip.org This integrated approach will enable a more precise understanding of how catalyst structure influences reactivity, paving the way for the rational design of catalysts with enhanced performance. gexinonline.com
Exploration of Untapped Reaction Pathways and Transformations
This compound, like other oximes, is a versatile chemical intermediate with significant, yet not fully explored, potential in organic synthesis. ijprajournal.comnumberanalytics.com Future research is set to investigate novel transformations that can leverage the unique reactivity of its >C=N-OH functional group, expanding its utility as a building block for a wide range of valuable chemicals. ijprajournal.comd-nb.info
Key areas for future exploration include:
The Beckmann Rearrangement: This classic oxime reaction transforms the C=N-OH group into an amide. For this compound, this would yield acetamide (B32628), a valuable chemical. Research could focus on developing highly efficient and selective catalysts for this rearrangement, potentially using milder conditions than traditional strong acids. ijprajournal.comorganic-chemistry.org
Synthesis of Nitrogen-Containing Heterocycles: Oximes are crucial precursors for synthesizing a variety of heterocyclic compounds, which are foundational structures in pharmaceuticals and agrochemicals. ijprajournal.comacs.org this compound could be a starting point for creating novel isoxazolines, pyridines, or other complex ring systems through metal-catalyzed or cycloaddition reactions. acs.orgnumberanalytics.com
Reductive Transformations: The reduction of this compound can yield the corresponding primary amine, ethylamine (B1201723). researchgate.net Research into green reduction methods, perhaps using electrochemical approaches or catalytic transfer hydrogenation, could provide sustainable routes to this important commodity chemical. researchgate.net
Metal-Mediated Functionalization: The interaction of this compound with metal complexes can open up new reaction pathways. acs.org Metal centers can mediate or catalyze the functionalization of the oxime group, leading to the formation of oxime ethers or other derivatives with unique properties and applications. acs.orgresearchgate.net For example, metal-catalyzed C-N coupling reactions could offer new ways to incorporate the acetaldoxime (B92144) moiety into larger molecules. organic-chemistry.org
Electrochemical Synthesis: Emerging research has demonstrated the possibility of synthesizing this compound as a C-N coupled intermediate during the co-reduction of CO₂ and nitrate (B79036) (NO₃⁻). researchgate.net This innovative pathway, which combines carbon and nitrogen sources electrochemically, could lead to entirely new and sustainable methods for producing not only the oxime but also downstream products like ethylamine. researchgate.net
By exploring these untapped pathways, chemists can unlock new synthetic possibilities for this compound, transforming it from a relatively simple intermediate into a versatile platform for constructing complex and high-value molecules.
Expansion of this compound Applications in Emerging Technologies and Materials
While this compound has established roles as a chemical intermediate, particularly in the synthesis of pesticides like methomyl (B1676398), and as an oxygen scavenger in boiler water treatment, its potential applications in emerging technologies and advanced materials remain largely untapped. niir.org Future research will likely focus on leveraging its chemical properties for new and innovative uses. numberanalytics.comnumberanalytics.com
Potential areas for expanded applications include:
Polymer and Materials Science: Oxime derivatives are used in the synthesis of polymers and can act as cross-linking agents or stabilizers. numberanalytics.comniir.org this compound could be explored as a monomer or modifying agent in the creation of novel polymers with tailored properties. Its ability to undergo reactions like the Beckmann rearrangement could be exploited to create polyamide materials. Furthermore, oxime-containing materials can exhibit unique optical or electronic properties, suggesting potential use in coatings or functional films. niir.org
Pharmaceutical and Agrochemical Synthesis: The role of this compound as a precursor can be expanded beyond current pesticides. numberanalytics.comniir.org As a versatile building block, it can be used to synthesize a wider range of biologically active molecules. ijprajournal.comresearchgate.net The development of new reaction pathways (as discussed in 7.3) will directly enable the creation of novel drug candidates and next-generation agrochemicals with improved efficacy and safety profiles. numberanalytics.com
Analytical Chemistry and Sensors: Oxime groups are known to act as ligands that can form complexes with various metal ions. acs.orgresearchgate.net This property could be harnessed to develop this compound-based sensors for detecting specific metals in environmental or industrial samples.
Sustainable Chemistry and Energy: The electrochemical synthesis of this compound from CO₂ and nitrate demonstrates its potential role in carbon capture and utilization (CCU) technologies. researchgate.net By converting waste streams into a valuable chemical intermediate, this pathway contributes to a more circular economy.
The expansion into these new areas will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this compound beyond its current applications.
Further Investigation into its Undiscovered Biological and Environmental Roles
The environmental fate and biological roles of this compound are not well understood, especially when compared to its ubiquitous precursor, acetaldehyde. Acetaldehyde is a widespread environmental compound, originating from natural sources like plant respiration and fermentation, as well as anthropogenic sources such as industrial emissions, vehicle exhaust, and tobacco smoke. dcceew.gov.auwho.intepa.gov Given that acetaldehyde is present in air, water, and soil, there is a potential for the in situ formation of this compound through reactions with naturally occurring nitrogen compounds, though this remains an area for investigation.
Future research should focus on several key questions:
Environmental Formation and Fate: Do reactions in the environment, for instance in atmospheric aerosols or contaminated water sources, lead to the formation of this compound? Studies are needed to determine its persistence, transport, and degradation pathways in various environmental compartments. who.intcanada.ca While acetaldehyde itself degrades rapidly in the atmosphere, the properties of its oxime derivative may differ significantly. dcceew.gov.au
Toxicological Profile: The toxicity of acetaldehyde is well-documented; it is classified as a probable human carcinogen and irritant. epa.govnih.gov However, the specific toxicological profile of this compound is less clear. Comprehensive studies are required to assess its potential effects on ecosystems and human health, distinguishing its impact from that of its parent aldehyde.
Biological Activity: While used in the synthesis of bioactive pesticides, the intrinsic biological activity of this compound itself warrants deeper investigation. niir.org Research could explore its interactions with biological macromolecules, such as enzymes and nucleic acids, to uncover any potential therapeutic or toxic effects. who.int For example, understanding its metabolic pathways in different organisms is essential.
Role in Biogeochemical Cycles: Investigating whether this compound plays a role in the nitrogen or carbon cycles, particularly in microbial metabolism, could reveal new and unexpected functions in the environment.
Addressing these knowledge gaps is crucial for conducting a thorough risk assessment and for understanding the complete environmental and biological footprint of this compound and its derivatives. who.int
Q & A
Q. What are the recommended analytical techniques for characterizing acetaldehyde oxime’s purity and structural isomers?
To ensure accurate characterization, use gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to resolve dynamic isomerization behavior . Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming structural identity, particularly for distinguishing between syn- and anti-isomers. Derivatization with agents like pentafluorobenzyl hydroxylamine (PFBHA) enhances detection sensitivity in trace analysis, as demonstrated in headspace solid-phase microextraction (HS-SPME) protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be laundered separately .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers mitigate interference from reversible this compound reactions during quantification?
Stabilize reactive intermediates by derivatizing this compound with PFBHA, which forms less polar oxime derivatives suitable for GC analysis . Control reaction pH and temperature to minimize reversibility, and use chemometric tools like multivariate curve resolution to deconvolute overlapping chromatographic peaks .
Advanced Research Questions
Q. How do temperature and carrier flow rates influence the chromatographic elution behavior of this compound isomers?
GC-FTIR studies reveal that higher carrier flow rates (e.g., 1.5 mL/min) reduce isomer retention times but may compromise resolution. Elevated column temperatures (e.g., 80°C) promote syn-to-anti isomer interconversion, requiring isothermal conditions below 60°C to stabilize elution profiles . Optimize parameters using trial experiments with wavenumber-selective detection to track isomer-specific IR signals .
Q. What computational models predict the thermodynamic stability of this compound isomers under varying conditions?
Density functional theory (DFT) calculations can model isomer stability by comparing Gibbs free energy differences. Studies suggest the anti-isomer is thermodynamically favored by ~2.3 kJ/mol in the gas phase due to reduced steric hindrance. Solvent effects (e.g., polar protic solvents) may shift equilibrium, necessitating molecular dynamics simulations for accurate predictions .
Q. How can researchers resolve contradictions in reported this compound reactivity due to dynamic isomerization?
- Experimental Design : Use kinetic trapping methods (e.g., rapid cooling or derivatization) to isolate isomers .
- Data Analysis : Apply time-resolved spectroscopic techniques (e.g., stopped-flow FTIR) to monitor isomerization rates.
- Statistical Validation : Perform error analysis (e.g., Monte Carlo simulations) to account for measurement uncertainties in reversible systems .
Methodological Guidance
Q. What derivatization strategies improve this compound detection in environmental samples?
PFBHA is highly effective for forming stable oxime derivatives detectable at ppb levels via HS-SPME-GC. Use poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) fibers for optimal extraction efficiency. Validate recovery rates (≥85%) using spiked samples and internal standards .
Q. How should researchers design experiments to study this compound’s role in condensation reactions (e.g., in wine oxidation)?
- Hypothesis : Test whether this compound reversibly binds sulfur dioxide (SO₂) or phenolic compounds.
- Controls : Include SO₂-free samples and pH buffers to isolate reaction pathways.
- Data Collection : Use LC-MS/MS to quantify bound vs. free acetaldehyde forms over time .
Data Interpretation and Reproducibility
Q. Why do chromatographic studies of this compound sometimes yield inconsistent isomer ratios?
Variations arise from:
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Documentation : Specify reagent purity (e.g., ≥99%), reaction times, and purification steps (e.g., recrystallization solvents).
- Quality Control : Use GC-FID or HPLC to verify product purity (>98%) and monitor byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
